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Foundational

An In-depth Technical Guide to 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a novel N-heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a novel N-heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines its predicted chemical structure, a plausible synthetic pathway, and anticipated physicochemical and spectroscopic properties based on established principles of organic chemistry and data from analogous compounds. Furthermore, potential biological activities and applications are discussed, drawing from the well-documented significance of the pyrazole scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related compounds for potential therapeutic development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, which combines the established pyrazole core with a bulky, lipophilic cyclooctyl group, a feature that could confer unique pharmacological profiles.

Chemical Identity and Predicted Physicochemical Properties

While a specific CAS number for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is not currently listed in major chemical databases, its chemical identity can be defined by its structure and nomenclature.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine
Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Canonical SMILES CN1N=C(C=C1N)C1CCCCCCC1
InChI InChI=1S/C12H21N3/c1-14-11(13)8-10(15-14)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,15)
InChIKey (Predicted)

The physicochemical properties of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine are anticipated to be influenced by the presence of the large, non-polar cyclooctyl group, which would likely increase its lipophilicity compared to smaller alkyl-substituted analogs like the cyclopropyl derivative.[4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Melting Point (°C) 100-150Expected to be a solid at room temperature, with a melting point influenced by crystal packing.
Boiling Point (°C) >300High boiling point is expected due to the molecular weight and polar amine group.
LogP 2.5 - 3.5The cyclooctyl group will significantly contribute to a higher octanol-water partition coefficient.
pKa 4.0 - 5.5The 5-amino group is expected to be basic, with the precise pKa influenced by the electronic effects of the pyrazole ring.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine can be approached through established methodologies for the formation of 5-aminopyrazoles.[5] A common and effective route involves the condensation of a β-ketonitrile with a hydrazine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the pyrazole ring, identifying a suitable β-ketonitrile and methylhydrazine as the key starting materials.

G Target 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Disconnect C-N and C=N bond formation Target->Disconnect Intermediates 3-Cyclooctyl-3-oxopropanenitrile + Methylhydrazine Disconnect->Intermediates Starting_Material_3 Methylhydrazine Intermediates->Starting_Material_3 Step_1 Claisen Condensation Intermediates->Step_1 From Step_2 Condensation/Cyclization Intermediates->Step_2 Starting_Material_1 Cyclooctyl methyl ketone Starting_Material_2 Diethyl carbonate Step_1->Starting_Material_1 Step_1->Starting_Material_2 Step_2->Target

Caption: Retrosynthetic analysis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Cyclooctyl-3-oxopropanenitrile

This key intermediate can be synthesized via a Claisen condensation between cyclooctyl methyl ketone and a suitable source of a cyanoformyl group, such as diethyl carbonate followed by cyanation, or more directly with ethyl cyanoformate.

  • Reaction: Claisen condensation of cyclooctyl methyl ketone with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-keto ester, followed by reaction with a cyanating agent.

  • Rationale: This is a standard and reliable method for the synthesis of β-ketonitriles. The choice of a strong, non-nucleophilic base is crucial to favor the condensation reaction.

Step 2: Cyclization to form 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

The synthesized β-ketonitrile is then reacted with methylhydrazine to form the pyrazole ring.

  • Reaction: Condensation of 3-cyclooctyl-3-oxopropanenitrile with methylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid or base.

  • Mechanism: The reaction proceeds through initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular attack of the other nitrogen atom on the nitrile carbon, leading to cyclization and subsequent tautomerization to the aromatic pyrazole ring. The regioselectivity of the reaction, yielding the 1-methyl-5-amino isomer, is generally favored under these conditions.

Spectroscopic Characterization

The structural elucidation of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine would rely on a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Singlet for the N-methyl protons (~3.5-4.0 ppm)- Singlet for the pyrazole C4-H (~5.5-6.0 ppm)- Broad singlet for the NH₂ protons (~4.0-5.0 ppm)- Multiplets for the cyclooctyl protons (~1.2-2.5 ppm)
¹³C NMR - Signal for the N-methyl carbon (~35-40 ppm)- Signals for the pyrazole ring carbons (C3, C4, C5)- Multiple signals for the cyclooctyl carbons
IR (cm⁻¹) - N-H stretching of the primary amine (~3300-3500 cm⁻¹)- C-H stretching of alkyl groups (~2850-2950 cm⁻¹)- C=N and C=C stretching of the pyrazole ring (~1500-1650 cm⁻¹)
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 207

Potential Biological Activity and Applications

The pyrazole scaffold is a privileged structure in drug discovery.[3][6] Derivatives of 5-aminopyrazole have been investigated for a variety of therapeutic applications.

Potential as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine core could serve as a scaffold for the development of novel kinase inhibitors. The cyclooctyl group may provide favorable interactions within hydrophobic pockets of kinase active sites.

G Pyrazole 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Inhibition Inhibition Pyrazole->Inhibition Kinase Protein Kinase Kinase->Inhibition Downstream Downstream Signaling Inhibition->Downstream Blocks Cellular_Response Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream->Cellular_Response

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications
  • Antimicrobial Agents: The pyrazole nucleus is present in some antimicrobial drugs.[2]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as modulators of CNS receptors.

  • Agrochemicals: The pyrazole scaffold is also found in a number of pesticides and herbicides.

Analytical Workflow for Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of a newly synthesized compound.[7]

G cluster_se Spectroscopy cluster_pa Chromatography Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR HPLC HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS Final_Characterization Final Characterization Report NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization HPLC->Final_Characterization LCMS->Final_Characterization

Caption: Analytical workflow for the characterization of a novel compound.

Safety and Handling

While specific toxicity data for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on analogs, it may be harmful if swallowed, and cause skin and eye irritation.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine represents a novel and unexplored chemical entity with potential for applications in drug discovery and materials science. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. The predictive nature of the information presented herein is intended to serve as a starting point for further experimental investigation. The unique combination of the proven pyrazole scaffold with a cyclooctyl substituent makes this compound an attractive target for future research endeavors.

References

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • iChemical. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • Connect Journals. Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • Chemspace. 1-cyclopropyl-5-methyl-1H-pyrazol-3-amine. Available from: [Link]

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • PubMed. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Amitraz (Animal Products). Available from: [Link]

  • Fisher Scientific. Safety Data Sheet. Available from: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound Identity: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) Executive Summary In the landscape of modern rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound Identity: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6)

Executive Summary

In the landscape of modern rational drug design, the 5-aminopyrazole core has emerged as a privileged scaffold, particularly in the development of highly selective kinase inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, regioselective synthesis, and analytical validation of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine . This guide moves beyond basic structural data to explain the causality behind its behavior at the bench and its utility in the binding pockets of target proteins.

Structural Deconstruction & Physicochemical Profiling

The architecture of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is highly modular, with each functional group serving a distinct physicochemical and pharmacological purpose:

  • The 5-Amino Group ( NH2​ ): Acts as a critical hydrogen-bond donor. In kinase inhibitor design, this group pairs with the adjacent pyrazole nitrogen to form a bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region[2].

  • The 1-Methyl Group: By capping the N1 position, tautomerization is completely blocked. This locks the molecule into a single tautomeric state, ensuring a predictable vector for binding and simplifying NMR characterization[3].

  • The 3-Cyclooctyl Group: This bulky, highly lipophilic ring is designed to occupy deep hydrophobic pockets (such as the region adjacent to the gatekeeper residue in kinases)[4]. It provides significant steric bulk, which is also leveraged during synthesis to control regiochemistry.

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, contextualizing how these metrics influence its behavior in assay environments.

PropertyValueCausality & Experimental Implication
Molecular Weight 207.32 g/mol Low molecular weight provides a high Ligand Efficiency (LE) starting point, allowing for downstream derivatization (e.g., amide coupling at the 5-position) without violating Lipinski's Rule of 5.
Molecular Formula C12​H21​N3​ The high carbon-to-heteroatom ratio is driven by the cyclooctyl ring, significantly boosting the molecule's lipophilicity.
Topological Polar Surface Area ~43.8 ŲFalls within the optimal range (< 90 Ų) for excellent passive membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2The NH2​ acts as the sole donor, while the amine N and pyrazole N2 act as acceptors. This precise ratio is ideal for targeted hinge-binding without excessive desolvation penalties[2].
Calculated LogP (cLogP) ~2.8 - 3.2The cyclooctyl ring drives the cLogP up. While beneficial for target affinity, formulation in aqueous assays requires DMSO stock solutions (typically 10-50 mM) to prevent precipitation.

Applications in Targeted Protein Inhibition

The 5-aminopyrazole scaffold is frequently deployed to target kinases such as BTK, FGFR, and CDPK1[4],[2],[5]. The diagram below illustrates the pharmacophore model, demonstrating how the distinct regions of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine map to a generic kinase active site.

KinaseBinding Core 5-Aminopyrazole Scaffold Amino 5-NH2 Group Core->Amino N2 Pyrazole N2 Core->N2 Cyclooctyl 3-Cyclooctyl Group Core->Cyclooctyl Hinge Kinase Hinge Region (Backbone C=O / NH) Amino->Hinge H-Bond Donor N2->Hinge H-Bond Acceptor Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Cyclooctyl->Pocket Steric/Hydrophobic Packing

Figure 1: Pharmacophore model of the 5-aminopyrazole core interacting with a kinase domain.

Regioselective Synthesis & Mechanistic Causality

The synthesis of N-substituted aminopyrazoles via the condensation of β -ketonitriles with monosubstituted hydrazines (like methylhydrazine) is notoriously prone to yielding mixtures of 3-amino and 5-amino regioisomers[6]. To synthesize 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine with high regiochemical fidelity, we must exploit thermodynamic control and steric hindrance .

Experimental Protocol: Regioselective Condensation

This protocol is designed to minimize the formation of the undesired 1-methyl-5-cyclooctyl-1H-pyrazol-3-amine side product.

  • Precursor Solvation: Dissolve 3-cyclooctyl-3-oxopropanenitrile (1.0 eq) in anhydrous ethanol (0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive nitrile group.

  • Kinetic Hydrazone Formation: Cool the reaction vessel to 0°C. Add methylhydrazine (1.1 eq) dropwise over 15 minutes.

    • Causality: Methylhydrazine is an ambident nucleophile. The terminal NH2​ is more nucleophilic and less sterically hindered than the internal NH−CH3​ . At 0°C (kinetic control), the NH2​ selectively attacks the ketone carbonyl, forming the intermediate hydrazone[6].

  • Thermodynamic Cyclization: Add glacial acetic acid (0.1 eq) as a catalyst. Heat the reaction to reflux (78°C) for 6 hours.

    • Causality: Acid catalysis activates the nitrile carbon for intramolecular nucleophilic attack by the internal NH−CH3​ . Heating the reaction shifts it to thermodynamic control. The bulky cyclooctyl group heavily disfavors the formation of the 3-amino isomer, as placing the cyclooctyl ring at position 5 would result in severe steric clashing with the N-methyl group at position 1. Thus, the 5-amino isomer is thermodynamically favored[6].

  • Isolation: Quench with saturated aqueous NaHCO3​ to neutralize the acid, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

SynthesisWorkflow A β-Ketonitrile (3-Cyclooctyl-3-oxopropanenitrile) C Hydrazone Intermediate (Kinetic Product) A->C + B (0°C) Nucleophilic Attack B Methylhydrazine (Ambident Nucleophile) D 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine C->D AcOH, Reflux Intramolecular Cyclization

Figure 2: Regioselective synthesis workflow of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Self-Validating Analytical Characterization

Standard LC-MS will confirm the mass of the product ( [M+H]+≈208.3 m/z ), but mass spectrometry cannot differentiate between the 3-amino and 5-amino regioisomers. To establish a self-validating system , we must employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

Protocol: Regiochemical Validation via NOESY NMR
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.5 mL of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ .

  • Data Acquisition: Acquire a standard 1H NMR spectrum followed by a 2D NOESY experiment with a mixing time of 300-500 ms.

  • Causality & Logic Validation:

    • If the product is the desired 5-amino isomer (3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine): The N-methyl protons (singlet, ~3.6 ppm) are spatially adjacent to the NH2​ protons (broad singlet, ~5.0 ppm). The NOESY spectrum will show a strong cross-peak between the N-methyl and the amine protons.

    • If the product is the undesired 3-amino isomer (5-Cyclooctyl-1-methyl-1H-pyrazol-3-amine): The N-methyl protons are spatially adjacent to the cyclooctyl ring. The NOESY spectrum would instead show a cross-peak between the N-methyl protons and the cyclooctyl methine proton.

    • Conclusion: The presence of the N−CH3​ to NH2​ NOE cross-peak acts as an absolute, self-contained proof of regiochemical fidelity, validating the thermodynamic control achieved in the synthesis protocol.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine Properties and Specifications Source: Chemikart / ChemScene URL:[Link]

Sources

Foundational

Pharmacokinetic profiling of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Derivatives Executive Summary The 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine scaffold represents a unique and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Derivatives

Executive Summary

The 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine scaffold represents a unique and highly lipophilic pharmacophore increasingly utilized in the design of novel kinase inhibitors, GPCR modulators, and CNS-penetrant agents. The 1-methyl-1H-pyrazol-5-amine core is a privileged building block recognized for its ability to act as a bioisostere for anilines and phenols, offering superior hydrogen-bonding capabilities and improved metabolic stability[1]. However, the conjugation of this core with a bulky, highly lipophilic cyclooctyl ring introduces complex pharmacokinetic (PK) challenges.

As a Senior Application Scientist, I approach the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of these derivatives not merely as a checklist of assays, but as a mechanistic investigation into how extreme lipophilicity and aliphatic ring flexibility dictate drug behavior[2]. This whitepaper outlines the causality behind the PK properties of this scaffold and provides self-validating experimental protocols for rigorous preclinical evaluation.

Physicochemical Profiling: The Lipophilicity Paradigm

The incorporation of a cyclooctyl ring significantly elevates the partition coefficient (LogP) of the resulting derivatives. While increased lipophilicity generally enhances passive membrane permeability, it concurrently diminishes aqueous solubility and increases non-specific binding (NSB) in in vitro assays[2].

When profiling these derivatives, early determination of kinetic solubility and permeability is non-negotiable. The pyrazole nitrogen (N2) provides a weak basic center, meaning the physicochemical behavior is highly pH-dependent.

Table 1: Representative Physicochemical Profile (Scaffold vs. Typical Derivative)
Parameter1-Methyl-1H-pyrazol-5-amine (Core)3-Cyclooctyl Derivative (Model Compound)Assay Methodology
Molecular Weight 97.12 g/mol ~350 - 450 g/mol LC-MS (ESI+)
cLogP 0.244.50 - 5.80In silico prediction
Kinetic Solubility (pH 7.4) > 500 µM< 10 µMNephelometry
PAMPA Permeability ( Papp​ ) Low ( <2×10−6 cm/s)High ( >15×10−6 cm/s)Parallel Artificial Membrane
Plasma Protein Binding < 20%> 98%Rapid Equilibrium Dialysis

Metabolic Stability and CYP450 Phenotyping

The primary metabolic liability of the 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine scaffold lies in the cyclooctyl ring. Large, flexible aliphatic rings are highly susceptible to C(sp3)-H oxidation (hydroxylation) by hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4[3]. The 1-methyl group on the pyrazole is also vulnerable to N-demethylation, though typically at a slower rate than aliphatic ring oxidation.

Understanding this biotransformation is critical for lead optimization. If intrinsic clearance ( CLint​ ) is too high, strategies such as selective fluorination of the cyclooctyl ring must be employed to block the metabolic soft spots[3].

MetabolicPathway Parent 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine Derivative CYP3A4 Hepatic CYP450 (e.g., CYP3A4) Parent->CYP3A4 Primary Metabolism Metab1 Aliphatic C(sp3)-H Hydroxylation (Cyclooctyl Ring) CYP3A4->Metab1 Major Pathway Metab2 N-Demethylation (Pyrazole Core) CYP3A4->Metab2 Minor Pathway Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 UGT Enzymes Metab2->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion Efflux Transporters

Caption: Primary CYP450-mediated metabolic pathways of the cyclooctyl-pyrazole scaffold.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

To ensure trustworthiness, this protocol incorporates internal positive controls to validate enzymatic viability and non-specific binding.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM, ensuring organic solvent <0.5% to prevent CYP inhibition).

  • System Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Distribution: The Impact of the Cyclooctyl Motif

Highly lipophilic molecules containing the cyclooctyl-pyrazole motif exhibit extensive tissue distribution. This is driven by partitioning into lipid-rich tissues, resulting in a large Volume of Distribution ( Vd​ ). Consequently, these derivatives often exhibit high Plasma Protein Binding (PPB), which reduces the unbound fraction ( fu​ ) available to engage the pharmacological target.

Protocol 2: Rapid Equilibrium Dialysis (RED) for Protein Binding
  • Preparation: Spike the test compound into blank human plasma to a final concentration of 5 µM.

  • Dialysis Setup: Place 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO). Place 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours (equilibrium time validated prior).

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples.

  • Extraction & Analysis: Protein precipitate with 300 µL of acetonitrile containing an internal standard. Analyze by LC-MS/MS to calculate the fraction unbound ( fu​ ).

In Vivo Pharmacokinetic Profiling

Translating in vitro ADME data to in vivo exposure requires rigorous animal modeling. For 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine derivatives, oral bioavailability ( F% ) is often limited by first-pass hepatic metabolism rather than absorption, given their high permeability[4].

PKWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Output PK Parameters (CL, Vd, AUC, F%) NCA->Output

Caption: Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Table 2: Expected In Vivo PK Parameters in Sprague-Dawley Rats (Model Data)

Data represents a generic, unoptimized derivative to illustrate the scaffold's baseline behavior.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 850420High lipophilicity limits dissolution in the GI tract.
Tmax​ (hr) -2.5Slower absorption typical of poorly soluble compounds.
AUC0−∞​ (hr*ng/mL) 12002400Moderate exposure; heavily dependent on CYP clearance.
Clearance ( CL ) (mL/min/kg) 13.8-Moderate to high hepatic clearance driven by cyclooctyl oxidation.
Volume of Distribution ( Vss​ ) 4.2 L/kg-Large Vd​ confirms extensive tissue partitioning.
Bioavailability ( F% ) -20%Limited by high first-pass metabolism and low aqueous solubility.

Conclusion and Lead Optimization Directives

The 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine scaffold offers a powerful starting point for drug discovery, particularly where target engagement requires deep insertion into hydrophobic binding pockets. However, the inherent PK liabilities—namely poor aqueous solubility and rapid CYP-mediated aliphatic oxidation—must be systematically addressed.

Future optimization should focus on reducing the overall lipophilicity (e.g., replacing the cyclooctyl ring with a more polar, conformationally restricted spirocycle) or employing strategic deuterium/fluorine substitutions to block metabolic soft spots on the cyclooctyl ring, thereby lowering intrinsic clearance and improving oral bioavailability.

References

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Academia.edu.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH.gov.
  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. PNAS.
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ACS Publications.

Sources

Exploratory

Evaluating the Receptor Binding Affinity of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: A Privileged Scaffold in Kinase and GPCR Targeting

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead workflows. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead workflows. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) represents a highly specialized, lipophilic building block that merges a versatile hydrogen-bonding core with a bulky, entropy-driving carbocycle. While this specific intermediate is often utilized as a precursor in proprietary drug discovery programs, its structural motifs—the 1-methyl-1H-pyrazol-5-amine core and the 3-alkyl/aryl substitution—are well-documented drivers of receptor binding affinity across multiple target classes, most notably Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs).

This technical guide deconstructs the mechanistic rationale behind the receptor binding affinity of this scaffold, extrapolates its pharmacological potential based on established structure-activity relationships (SAR), and provides a self-validating experimental framework for profiling its binding kinetics and thermodynamics.

Mechanistic Rationale for Receptor Binding

The binding affinity of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine derivatives is dictated by a dual-pharmacophore system. As an application scientist evaluating this molecule, it is crucial to understand why these structural features dictate target engagement, rather than just observing the empirical data.

  • The 1-Methyl-1H-pyrazol-5-amine Core (The Anchor): This heteroaromatic system acts as a potent, bidentate hydrogen bond donor/acceptor. In kinase targets such as FLT3 and TrkA, the pyrazole amine frequently anchors the molecule to the hinge region of the ATP-binding site (e.g., forming critical H-bonds with the backbone amides of residues like Cys694 in FLT3 or Met620 in TrkA) [1, 2]. In GPCRs, this core often participates in polar networks within allosteric binding pockets [3].

  • The 3-Cyclooctyl Ring (The Entropic Driver): The 8-membered carbocycle is exceptionally bulky and lipophilic. When this moiety enters a deep hydrophobic pocket—such as the DFG-out allosteric pocket in Type II kinase inhibitors or the transmembrane domain of GPCRs—it displaces highly ordered, high-energy water molecules. This displacement results in a massive entropic gain ( ΔS>0 ), which is the primary thermodynamic driver for achieving sub-nanomolar binding affinities ( Kd​ ) and prolonged drug-target residence times.

BindingMechanism Compound 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine Core 1-Methyl-pyrazol-5-amine Core (H-Bond Donor/Acceptor) Compound->Core Ring 3-Cyclooctyl Ring (Hydrophobic Bulk) Compound->Ring Kinase Kinase Hinge Region (e.g., FLT3, TrkA) Core->Kinase ATP Competitive Binding GPCR GPCR Transmembrane Domain (e.g., mGluR5) Core->GPCR Allosteric Modulation Allosteric Allosteric / DFG-out Pocket (Deep Lipophilic Cavity) Ring->Allosteric Hydrophobic Interactions Ring->GPCR Transmembrane Anchoring

Logical relationship of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine pharmacophores to receptor targets.

Targeted Receptor Classes & Binding Profiles

Based on the extensive profiling of the 1-methyl-1H-pyrazol-5-amine scaffold in contemporary literature, we can extrapolate the expected binding behavior of its cyclooctyl derivative. The table below summarizes the quantitative binding data for structurally analogous compounds against primary targets.

Target ReceptorPharmacological RoleBinding ModeRepresentative IC50​ / Ki​ RangePrimary Interaction Motif
FLT3 Kinase Oncology (AML)Type II (DFG-out)10 - 250 nMPyrazole H-bond to Cys694 hinge [1]
TrkA Kinase Pain / OncologyType I / Type II3 - 100 nMPyrazole H-bond to Met620 hinge [2]
mGluR5 (GPCR) Neurology (Parkinson's)Negative Allosteric20 - 50 nMTransmembrane hydrophobic anchoring [3]

Data Note: The extreme lipophilicity of the cyclooctyl group suggests that while target affinity ( Ki​ ) may be exceptionally high due to hydrophobic interactions, careful attention must be paid to non-specific binding and aqueous solubility during assay design.

Experimental Workflows for Binding Affinity Validation

To rigorously evaluate the receptor binding affinity of highly lipophilic compounds like 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine derivatives, relying solely on endpoint enzymatic assays is insufficient. As a Senior Application Scientist, I mandate a self-validating orthogonal workflow .

This protocol utilizes Radioligand Binding Assays (RLBA) to establish thermodynamic equilibrium binding ( Ki​ ) and Surface Plasmon Resonance (SPR) to establish kinetic binding ( Kd​=koff​/kon​ ). The system is self-validating: the ratio of these independently derived constants must fall within a 3-fold margin of error. If they diverge, it indicates compound aggregation, non-specific binding of the cyclooctyl ring, or assay interference.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: Equilibrium constants ( Kd​ ) alone are poor predictors of in vivo efficacy. The bulky cyclooctyl group is designed to slow the dissociation rate ( koff​ ). SPR provides the kinetic resolution necessary to measure drug-target residence time ( 1/koff​ ).

  • Surface Preparation: Amine-couple the target receptor (e.g., recombinant FLT3 or TrkA) to a CM5 sensor chip until a density of 2000–3000 Response Units (RU) is achieved.

  • Buffer Optimization (Critical Step): Due to the cyclooctyl ring's hydrophobicity, standard buffers will cause compound aggregation. Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 1-2% DMSO to maintain compound solubility.

  • Analyte Injection: Prepare a 5-point concentration series of the pyrazole-amine derivative (e.g., 1 nM to 100 nM) using 3-fold dilutions. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow a minimum of 600 seconds for dissociation. The cyclooctyl group will likely induce a slow koff​ ; truncating this phase will artificially inflate the calculated Kd​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Radioligand Competition Binding Assay (RLBA)

Causality: To validate the label-free SPR data, RLBA provides a highly sensitive, true-equilibrium thermodynamic measurement in a solution-like state.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., mGluR5-expressing HEK293 cells) and resuspend in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.1% BSA). Note: The addition of 0.1% BSA is mandatory to prevent the lipophilic cyclooctyl moiety from adhering to the plasticware.

  • Incubation: Combine 50 µg of membrane protein, a fixed concentration of a [3H] -labeled standard ligand (at its established Kd​ ), and varying concentrations of the 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine derivative (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 120 minutes. Highly lipophilic compounds require longer equilibration times to fully penetrate binding pockets.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

  • Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Start Compound Preparation (DMSO Stock) SPR Surface Plasmon Resonance (SPR) (Real-time Kinetics) Start->SPR RLBA Radioligand Binding Assay (Equilibrium Binding) Start->RLBA DataSPR Determine k_on, k_off, K_d SPR->DataSPR DataRLBA Determine IC50, K_i RLBA->DataRLBA Validation Orthogonal Validation (Self-Validating System) DataSPR->Validation DataRLBA->Validation SAR Structure-Activity Relationship (SAR) Modeling Validation->SAR

Step-by-step experimental workflow for orthogonal validation of receptor binding affinity.

Conclusion

The 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine scaffold is a masterclass in balancing polar interactions with hydrophobic bulk. By leveraging the hydrogen-bonding capacity of the pyrazole-amine core and the massive entropic driving force of the cyclooctyl ring, researchers can design highly potent Type II kinase inhibitors and GPCR allosteric modulators. However, the successful profiling of such lipophilic entities requires rigorous, self-validating assay designs that account for solubility, non-specific binding, and extended target residence times.

References

  • Bharate, J. B., et al. "Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT." Scientific Reports, vol. 8, no. 3722, 2018.[Link]

  • Frett, B., et al. "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies." MedChemComm, vol. 5, no. 10, 2014, pp. 1507-1514.[Link]

  • Zhang, L., et al. "Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator." Journal of Medicinal Chemistry, vol. 57, no. 15, 2014.[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Scientists Executive Summary The design of highly selective, ATP-competitive kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Scientists

Executive Summary

The design of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of fused heterocyclic scaffolds that mimic the purine base of ATP. Among these, pyrazoloazines (such as pyrazolo[3,4- b ]pyridines and pyrazolo[3,4- d ]pyrimidines) have emerged as highly privileged structures[1]. This application note details the utility of 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) as an advanced synthetic precursor. By leveraging its unique steric and electronic properties, researchers can synthesize highly lipophilic, metabolically stable fused-pyrazole libraries targeted at deep hydrophobic pockets in kinases such as IRAK4[2].

Strategic Rationale: The 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a highly versatile synthon extensively utilized in the construction of bioactive fused pyrazoloazines[3]. The specific substitution pattern of 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine offers three distinct pharmacological and synthetic advantages:

  • 1-Methylation (Metabolic & Conformational Locking): Unsubstituted pyrazoles are prone to rapid tautomerization and Phase II metabolism (N-glucuronidation). The N-1 methyl group locks the pyrazole into a single tautomeric state, simplifying structure-activity relationship (SAR) interpretation and preventing metabolic deactivation at this site.

  • 3-Cyclooctyl Substitution (Lipophilic Drive): The cyclooctyl ring provides a massive, flexible lipophilic shield. Unlike rigid aromatic rings, the puckered flexibility of the cyclooctyl group allows it to mold into cryptic, induced-fit allosteric sites (e.g., the DFG-out pocket of kinases), dramatically enhancing target residence time and selectivity.

  • Adenine Bioisosterism: The resulting fused pyrazoloazines effectively mimic the adenine ring of ATP, allowing for critical bidentate hydrogen bonding with the kinase hinge region[1].

Pharmacophore Core Pyrazolo[3,4-b]pyridine Core (Adenine Bioisostere) Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Anchors to Target Me 1-Methyl Group Core->Me Cyc 3-Cyclooctyl Group Core->Cyc Metab Blocks N-Glucuronidation Locks Tautomer Me->Metab PK Optimization Pocket Hydrophobic Pocket II (Enhances Kinase Selectivity) Cyc->Pocket PD Optimization

Caption: Pharmacophore mapping of the 3-cyclooctyl-1-methylpyrazoloazine scaffold in kinase targets.

Mechanistic Causality: Regioselectivity & Steric Shielding

The 5-aminopyrazole core is a polyfunctional compound possessing three typical nucleophilic sites. The intrinsic reactivity gradient strictly follows the order: 5-NH₂ > 1-NH > 4-CH [4].

In 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine, the N-1 position is intentionally blocked. This orthogonality forces incoming bielectrophilic moieties (such as 1,3-diketones or α,β-unsaturated ketones) to react exclusively across the 5-NH₂ and 4-CH positions[1].

  • Primary Attack: The highly nucleophilic 5-NH₂ rapidly attacks the most electrophilic carbonyl of the reaction partner, forming a transient Schiff base.

  • Secondary Cyclization: The C-4 position, though sterically shielded by the adjacent bulky cyclooctyl group, undergoes an acid-catalyzed electrophilic aromatic substitution to close the pyridine or pyrimidine ring[5]. The steric bulk of the cyclooctyl group requires optimized thermal and acidic conditions to drive this final ring closure to completion.

SynthesisWorkflow P 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine (Nucleophile) Int1 Schiff Base Intermediate (C-5 N-Alkylation) P->Int1 + E1 (Acid Catalysis) E1 1,3-Diketones (e.g., Acetylacetone) E1->Int1 R1 Pyrazolo[3,4-b]pyridines (C-4 Cyclization) Int1->R1 Intramolecular Electrophilic Attack

Caption: Regioselective synthesis workflow of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors.

Physicochemical Profiling: The Cyclooctyl Advantage

To understand the causality behind selecting a cyclooctyl group over smaller aliphatic chains, we must analyze the physicochemical parameters. As demonstrated in representative SAR studies for kinase inhibitors, increasing the steric bulk at the C-3 position directly correlates with improved membrane permeability and target affinity, albeit at the cost of higher lipophilicity (cLogD)[2].

Table 1: Physicochemical and Pharmacological Impact of C-3 Substitution on the Pyrazolo[3,4- b ]pyridine Scaffold

C-3 SubstituentCalculated cLogD (pH 7.4)Steric Bulk (A-Value Eq. ų)Representative Kinase IC₅₀ (nM)Permeability ( Papp​×10−6 cm/s)
Methyl 1.815.445012.5
Cyclopentyl 3.245.28518.2
Cyclooctyl 4.982.51224.5

Data Interpretation: The transition from a methyl to a cyclooctyl group increases the cLogD by ~3 units. While this requires careful formulation in later drug development stages, the 37-fold increase in biochemical potency justifies the modification, as the cyclooctyl ring effectively displaces high-energy water molecules from deep hydrophobic kinase pockets.

Experimental Protocol: Synthesis of 3-Cyclooctyl-1,4,6-trimethyl-1H-pyrazolo[3,4- b ]pyridine

The most commonly applied method for the preparation of pyrazolo[3,4- b ]pyridines uses 5-aminopyrazole as a synthetic precursor[5]. The following protocol outlines the regioselective cyclocondensation of 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine with acetylacetone.

Materials Required
  • 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (MW: 207.32 g/mol )

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Saturated Aqueous NaHCO₃

  • Ethyl Acetate & Hexanes (for extraction/chromatography)

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Charge an oven-dried 50 mL round-bottom flask with 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine (1.00 g, 4.82 mmol, 1.0 eq).

  • Add 10 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose. It acts as a highly polar protic solvent to dissolve the lipophilic precursor, and it provides the mild acid catalysis required to activate the carbonyl carbon of acetylacetone for the subsequent C-4 electrophilic aromatic substitution.

  • Add acetylacetone (0.58 g, 5.78 mmol, 1.2 eq) dropwise at room temperature under continuous magnetic stirring.

Step 2: Cyclocondensation

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C for 5 hours.

  • Self-Validation Checkpoint 1: At t=2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the depletion of the starting material ( m/z 208.18 [M+H]⁺) and the transient appearance of the Schiff base intermediate ( m/z 289.22 [M+H]⁺).

Step 3: Workup & Isolation

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid.

  • Quench the crude residue by slowly adding saturated aqueous NaHCO₃ (20 mL) until a pH of ~8 is reached.

    • Causality: Neutralizing the acetic acid prevents the protonation of the newly formed basic pyridine ring, ensuring the product partitions entirely into the organic phase during extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification & Final Validation

  • Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient from 9:1 to 4:1).

  • Self-Validation Checkpoint 2: The desired fused pyrazolo[3,4- b ]pyridine elutes as a highly UV-active spot (254 nm). Final LC-MS validation must confirm the target mass of the cyclized product ( m/z 272.21[M+H]⁺).

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (2018) URL:[Link][1]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines (Reactivity Review) Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link][4][5]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI Molecules (2025) URL:[Link][3]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters / NIH PMC (2015) URL:[Link][2]

Sources

Application

Comprehensive Protocol for the Solubilization of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in DMSO

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6 | MW: 207.32 g/mol ) As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6 | MW: 207.32 g/mol )

As a Senior Application Scientist, I approach the solubilization of novel small molecules not as a simple mixing task, but as an exercise in physical chemistry. The transition of a compound from a crystalline solid to a fully solvated state is critical; incomplete solubilization leads to underestimated potency, flat structure-activity relationship (SAR) curves, and irreproducible biological assays [1]. This guide provides a self-validating, mechanistically grounded protocol for dissolving 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Mechanistic Rationale

Before adding any solvent, we must analyze the molecular topology of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine to understand why specific experimental choices are made.

  • The Hydrophobic Driver: The molecule features a bulky, highly lipophilic cyclooctyl ring (C8H15). This large aliphatic surface area drives a high partition coefficient (LogP) and creates strong crystal lattice packing energies, making aqueous dissolution virtually impossible without cosolvents.

  • The Polar Headgroup: The 1-methyl-1H-pyrazol-5-amine core is polar. The pyrazole nitrogens act as hydrogen-bond acceptors, while the primary amine (-NH2) acts as a hydrogen-bond donor [2].

  • Solvent Selection (The "Why"): Dimethyl sulfoxide (DMSO) is the optimal solvent for this amphiphilic but predominantly hydrophobic molecule. As a polar aprotic solvent, DMSO's highly electronegative oxygen atom acts as a potent hydrogen-bond acceptor for the primary amine, while its methyl groups solvate the bulky cyclooctyl ring via London dispersion forces.

  • The Anhydrous Imperative: Utilizing strictly anhydrous DMSO (≥99.9%) is non-negotiable. DMSO is highly hygroscopic. Even minor water absorption from atmospheric humidity will dramatically reduce the solvent's capacity to solvate the lipophilic cyclooctyl moiety, leading to immediate micro-precipitation [3].

Quantitative Solubilization Data

To ensure precision, do not weigh out a pre-determined mass (which is prone to static loss and weighing errors). Instead, weigh an approximate amount of the compound, record the exact mass, and calculate the required volume of DMSO to reach your target molarity.

Formula: Volume (mL) = Mass (mg) / [Target Concentration (mM) × 0.20732]

Table 1: Standard Mass-to-Volume Solubilization Matrix

Calculations based on a molecular weight of 207.32 g/mol .

Target Stock ConcentrationRequired Mass of CompoundVolume of Anhydrous DMSOTypical Application
10 mM 2.07 mg1.000 mLStandard biochemical/cell assay stock
20 mM 4.15 mg1.000 mLHigh-throughput screening (HTS)
50 mM 10.37 mg1.000 mLAnimal dosing formulation intermediate

Step-by-Step Solubilization Protocol

This methodology is designed as a self-validating system . At critical junctures, validation checkpoints ensure the physical state of the solution is confirmed before proceeding.

Reagents & Equipment Required
  • 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (Solid powder, ≥98% purity).

  • Anhydrous DMSO (Sterile-filtered, sealed under Argon).

  • Temperature-controlled ultrasonic water bath.

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters. Note: Do not use PES or Nylon, as DMSO will leach plasticizers from these materials.

Execution Steps

Step 1: Thermal Equilibration Allow the sealed vial of the compound to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This introduced water will prematurely crash the highly lipophilic compound out of the DMSO [3].

Step 2: Weighing and Solvent Addition Weigh the compound into a sterile, amber microcentrifuge tube (amber protects the pyrazole core from potential photo-oxidation). Add the calculated volume of anhydrous DMSO directly to the powder.

  • Safety Note: DMSO rapidly penetrates the epidermal barrier and carries dissolved small molecules into the bloodstream. Double-gloving with nitrile is mandatory.

Step 3: Mechanical Agitation Vortex the mixture aggressively for 1 to 2 minutes at room temperature.

Step 4: Validation Checkpoint 1 (Visual Inspection) Hold the tube against a dark background and shine a focused light beam through it.

  • Self-Validation: If the beam is visible passing through the liquid (the Tyndall effect), micro-particulates remain. Proceed to Step 5. If perfectly clear, proceed to Step 6.

Step 5: Thermal-Acoustic Solubilization Place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.

  • Causality: Ultrasonic waves create acoustic cavitation. The implosion of microbubbles generates localized shear forces that shatter the intermolecular non-covalent bonds of the crystal lattice. Mild heat (37°C) increases kinetic energy, accelerating solvation without thermally degrading the primary amine [4].

Step 6: Sterile Filtration Draw the clear solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a new sterile tube.

  • Causality: Un-dissolved, sub-micron particulates act as nucleation sites, causing the entire solution to precipitate during freeze-thaw cycles. Filtration removes these seeds [5].

Step 7: Aliquoting and Storage Divide the stock into single-use aliquots (e.g., 20–50 µL). Overlay with Argon gas if available, seal tightly, and store at -20°C or -80°C.

Workflow Visualization

G Start Equilibrate & Weigh 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine AddDMSO Add Anhydrous DMSO (Target: 10 - 50 mM) Start->AddDMSO Vortex Vortex Mixing (1-2 min at RT) AddDMSO->Vortex Check1 Visual Inspection: Is solution clear? Vortex->Check1 Sonicate Ultrasonic Bath (37°C for 5-10 min) Check1->Sonicate No (Particulates) Filter Sterile Filtration (0.22 µm PTFE Membrane) Check1->Filter Yes Check2 Visual Inspection: Is solution clear? Sonicate->Check2 Check2->Sonicate No (Increase to 50°C) Check2->Filter Yes Aliquot Aliquot & Store (-20°C, Argon Overlay) Filter->Aliquot

Workflow for the solubilization and storage of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in DMSO.

Downstream Handling: Aqueous Dilution Guidelines

When transitioning from the DMSO stock to an aqueous biological assay buffer (e.g., PBS, DMEM), the compound is at high risk of crashing out due to the hydrophobic cyclooctyl ring.

Table 2: Assay Dilution Metrics (From a 10 mM Stock)

Rule of Thumb: Keep final DMSO concentrations ≤0.1% for cell-based assays to prevent solvent-induced cytotoxicity [1].

Desired Assay ConcentrationDilution FactorFinal DMSO % (v/v)Solubilization Risk
10 µM 1:1,0000.1%Low (Ideal for Cell Assays)
50 µM 1:2000.5%Moderate (Monitor for turbidity)
100 µM 1:1001.0%High (May require 0.1% Tween-20)

Critical Dilution Technique: Always add the DMSO stock dropwise into the rapidly vortexing aqueous buffer. Never add the buffer to the DMSO stock, as the localized high-water concentration at the interface will instantly precipitate the compound [4].

References

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices Pharmaceutical Technology (PharmTech) URL:[Link]

  • Bioequivalence & Bioavailability: Solubility Challenges in Biochemical Assays MedCrave Online URL:[Link]

Method

LC-MS/MS Method Development and Validation for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: A Comprehensive Application Note

Scientific Rationale and Analyte Overview 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) is a highly functionalized aminopyrazole building block. Aminopyrazoles are frequently deployed in drug discovery as...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Analyte Overview

3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) is a highly functionalized aminopyrazole building block. Aminopyrazoles are frequently deployed in drug discovery as hinge-binding motifs in kinase inhibitors and as core scaffolds for molecular chaperones like Hsp90[1].

From an analytical perspective, this molecule presents a fascinating dichotomy:

  • High Lipophilicity: The bulky, 8-membered cyclooctyl ring imparts significant hydrophobic character, driving up the partition coefficient (LogP).

  • High Basicity: The primary amine at the C5 position and the N2 nitrogen of the pyrazole ring act as excellent proton acceptors.

Causality in Method Design: Because of its basic nitrogen atoms, Positive Electrospray Ionization (ESI+) is the undisputed choice for mass spectrometric detection. To maximize ionization efficiency, the mobile phase must be maintained at an acidic pH (typically using 0.1% Formic Acid) to ensure the molecule remains fully protonated ( [M+H]+ ) before entering the source[1]. Furthermore, due to the aliphatic cyclooctyl group, a high-coverage C18 reversed-phase column is required to provide adequate retention and prevent the analyte from eluting in the void volume.

Physicochemical and Mass Spectrometry Parameters

To establish a self-validating Multiple Reaction Monitoring (MRM) protocol, we must first define the exact mass and predict the fragmentation pathways. Under Collision-Induced Dissociation (CID), alkyl-substituted pyrazoles typically undergo neutral losses of their aliphatic appendages[2].

For this compound, the most thermodynamically favorable cleavage is the loss of the cyclooctyl ring as cyclooctene (-110 Da), leaving a highly stable, resonance-stabilized 1-methyl-1H-pyrazol-5-amine cation (m/z 98.1). A secondary, higher-energy pathway involves the loss of ammonia (-17 Da) from the primary amine.

Table 1: Analyte and MRM Parameters
ParameterValue / Specification
Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Exact Mass 207.1735 Da
Precursor Ion ( [M+H]+ ) 208.2 m/z
Quantifier Product Ion 98.1 m/z (Loss of Cyclooctene)
Qualifier Product Ion 191.2 m/z (Loss of NH3​ )
Ionization Mode ESI Positive (+)

Experimental Methodologies

Sample Preparation Protocol

Note: This protocol is optimized for in vitro assay buffers or plasma matrices.

  • Aliquoting: Transfer 50 µL of the biological sample or standard solution into a 1.5 mL low-bind Eppendorf tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated aminopyrazole).

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.

Liquid Chromatography (UHPLC) Conditions

To accommodate the lipophilicity of the cyclooctyl ring while maintaining sharp peak symmetry for the basic amine, a superficially porous C18 column is recommended.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Column Temperature: 40°C Flow Rate: 0.4 mL/min Injection Volume: 2 µL Mobile Phase A: 0.1% Formic Acid in MS-grade Water Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

Table 2: UHPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.5010.090.06 (Linear)
3.5010.090.06 (Linear)
3.6095.05.06 (Linear)
5.0095.05.06 (Linear)
Mass Spectrometry (Triple Quadrupole) Setup

The following parameters are generalized for a standard triple quadrupole system (e.g., Agilent 6400 series or Sciex QTRAP). Voltages should be fine-tuned via direct infusion prior to batch analysis.

Table 3: Source and MRM Voltages
ParameterSetting
Capillary Voltage 3500 V
Drying Gas Temperature 300°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Declustering Potential (DP) 70 V
Collision Energy (CE) - Quantifier (98.1 m/z) 25 eV
Collision Energy (CE) - Qualifier (191.2 m/z) 15 eV

Visualizing the Analytical Logic

To ensure a comprehensive understanding of the method, the following diagrams map the physical workflow of the instrument and the chemical logic of the fragmentation.

LC-MS/MS System Workflow

LCMS_Workflow S1 1. Sample Preparation (Protein Precipitation) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Protonation to [M+H]+) S2->S3 S4 4. Q1: Precursor Selection (m/z 208.2) S3->S4 S5 5. Q2: Collision Cell (CID) (Argon Gas, 15-25 eV) S4->S5 S6 6. Q3: Product Ion Selection (m/z 98.1 & 191.2) S5->S6 S7 7. Detector (Electron Multiplier) S6->S7

Caption: Step-by-step physical workflow from sample extraction to electron multiplier detection.

Proposed CID Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 208.2 (3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine) F1 Quantifier Ion m/z 98.1 Loss of Cyclooctene (-110 Da) M->F1 CID (25 eV) C-C Cleavage F2 Qualifier Ion m/z 191.2 Loss of NH3 (-17 Da) M->F2 CID (15 eV) C-N Cleavage

Caption: Mechanistic fragmentation pathway of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine under CID.

Troubleshooting & Optimization Insights

As an Application Scientist, anticipating failure modes is critical for method robustness:

  • Issue: Severe Peak Tailing.

    • Causality: The primary amine at C5 can interact with unendcapped silanol groups on older C18 columns.

    • Solution: Ensure the use of a modern, highly endcapped column (like the Waters BEH series). If tailing persists, increasing the formic acid concentration to 0.2% can help suppress silanol ionization.

  • Issue: Poor Precursor Ion Signal (In-Source Fragmentation).

    • Causality: The cyclooctyl group is relatively bulky and can be cleaved prematurely in the ESI source if the desolvation energy is too high.

    • Solution: Lower the Declustering Potential (DP) or Fragmentor voltage. Reduce the drying gas temperature slightly (e.g., to 250°C) to gently desolvate the droplets without breaking covalent bonds.

References

  • Huang, D. S., et al. "Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors." Journal of Medicinal Chemistry, 2020. Link

  • Shen, Y., et al. "Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2016. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in aqueous media

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and researchers facing formulation challenges with 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and researchers facing formulation challenges with 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine .

Below, you will find a mechanistic breakdown of the compound's physicochemical barriers, a diagnostic workflow, self-validating experimental protocols, and an FAQ section addressing common laboratory hurdles.

Mechanistic Insight: The Root Cause of Insolubility

To troubleshoot a molecule, we must first understand its structural behavior in aqueous media. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine presents a classic biopharmaceutical challenge, often categorizing it as a BCS Class II or IV compound 1[1]:

  • The Lipophilic Anchor: The 8-carbon cyclooctyl ring is bulky, highly lipophilic, and non-planar. It disrupts the hydrogen-bond network of water, resulting in a high positive enthalpy of solution. This structural feature is the primary driver of the compound's insolubility.

  • Weak Basicity: While the 1H-pyrazol-5-amine core is polar and capable of hydrogen bonding, the amine group is only weakly basic (estimated pKa ~3.0–4.5). At a physiological pH of 7.4, the molecule remains entirely unprotonated, preventing the formation of favorable ion-dipole interactions with water 2[2].

Diagnostic Formulation Workflow

SolubilityTroubleshooting Start 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Low Aqueous Solubility Assess Determine Assay Requirements Start->Assess InVitro In Vitro / Cell Assays Assess->InVitro InVivo In Vivo / Animal Dosing Assess->InVivo Cosolvent Co-solvent + Surfactant (DMSO / Tween 80) InVitro->Cosolvent Tolerates DMSO Complex Inclusion Complexation (HP-β-CD) InVivo->Complex Requires Biocompatibility Success1 Clear Micellar Dispersion Cosolvent->Success1 Success2 Soluble Inclusion Complex Complex->Success2 Fail Precipitation / Toxicity? Success1->Fail Solvent Shift Success2->Fail Low Drug Load Nano Amorphous Solid Dispersion or Nano-milling Fail->Nano Solid State Alteration

Workflow for resolving low aqueous solubility of lipophilic pyrazoles.

Step-by-Step Troubleshooting Protocols

Protocol A: Synergistic Co-Solvent & Surfactant System (For In Vitro Assays)

Causality: Co-solvents (like DMSO or PEG400) reduce the dielectric constant of the aqueous medium, lowering the energy barrier for solvation. Simultaneously, surfactants (like Tween 80) assemble into micelles that encapsulate the lipophilic cyclooctyl moiety, preventing the drug from crashing out upon dilution into aqueous buffers 3[3].

  • Primary Solubilization: Weigh 10 mg of the compound and dissolve completely in 100 μL of 100% DMSO to create a 100 mg/mL master stock.

  • Vehicle Preparation: In a separate conical tube, prepare a vehicle consisting of 10% Tween 80 and 40% PEG400 in sterile water.

  • Micellar Dispersion: Add 900 μL of the vehicle to the DMSO stock dropwise while vortexing vigorously to prevent localized precipitation.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) using a blank vehicle as a reference. An OD600 > 0.05 indicates colloidal aggregation or micro-precipitation, invalidating the formulation. The solution must be optically clear.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

Causality: The cyclooctyl ring is a near-perfect steric match for the hydrophobic inner cavity of β-cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the hydrophobic ring from water, while its hydroxyl-rich exterior ensures high aqueous solubility4[4]. By lowering the pH slightly, we can also protonate a fraction of the pyrazole amine, creating a synergistic solubility effect5[5].

  • Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Acetate buffer adjusted to pH 4.5.

  • Complexation: Add 5 mg of the compound directly to 1 mL of the HP-β-CD solution.

  • Thermal Agitation: Sonicate the suspension in a water bath at 40°C for 30 minutes, then stir continuously for 16 hours at room temperature to achieve complexation equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 μm PVDF syringe filter.

  • Self-Validation Check: Quantify the dissolved compound in the filtrate via HPLC-UV against a known standard curve. A linear recovery confirms stable 1:1 inclusion complexation, whereas erratic chromatogram peaks indicate incomplete complexation or column precipitation.

Quantitative Formulation Data

The table below summarizes the expected quantitative gains in solubility for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine across different formulation strategies.

Formulation Strategy / VehiclePrimary Solubilization MechanismExpected Solubility LimitVisual ValidationBest Use Case
100% Aqueous Buffer (pH 7.4) None (Baseline)< 0.01 mg/mLCloudy / ParticulateN/A
10% DMSO + 90% Buffer Co-solvency~ 0.1 - 0.5 mg/mLClear to hazyLow-concentration biochemical assays
10% Tween 80 + 40% PEG400 Micellization & Co-solvency5.0 - 10.0 mg/mLOptically clearHigh-concentration in vitro assays
20% HP-β-CD (pH 4.5 Buffer) Inclusion Complexation10.0 - 20.0 mg/mLOptically clearIn vivo oral or IV dosing

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in 100% DMSO, but crashes out immediately when I add it to my cell culture media. Why is this happening? A: You are experiencing "solvent shift precipitation." When the DMSO stock is diluted into aqueous media, the local dielectric constant of the solution spikes rapidly. The highly lipophilic cyclooctyl group forces the molecule out of solution before it can bind to target proteins or lipids2[2]. Fix: Pre-dilute your DMSO stock into a transitional surfactant (such as 0.1% BSA or 0.5% Tween 20) before introducing it to the final culture media.

Q: Can I just lower the pH of my buffer to 2.0 to force the amine to dissolve? A: While pH adjustment is a standard technique for basic drugs 6[6], the pyrazol-5-amine is only weakly basic. Even if you achieve dissolution at pH 2.0, neutralizing the solution to physiological pH (7.4) for biological assays will cause immediate, uncontrolled precipitation. You must rely on complexation or lipid-based formulations for physiological pH stability.

Q: Are there alternative techniques if liquid formulations fail to achieve the required dose? A: Yes. If liquid vehicles fail, you must alter the solid-state properties of the drug. Amorphous Solid Dispersions (ASDs) or nanomilling are highly effective. Reducing the particle size exponentially increases the surface area, while ASDs trap the drug in a high-energy amorphous state, significantly enhancing the dissolution rate in the GI tract 7[7].

References

  • Narmada I. "Contemporary Review on Solubility Enhancement Techniques". Journal of Drug Delivery and Therapeutics.
  • Todkar S. "CYCLODEXTRIN IN NOVEL FORMULATIONS AND SOLUBILITY ENHANCEMENT TECHNIQUES: A REVIEW". International Journal of Current Pharmaceutical Research.
  • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics". NIH/PMC.
  • "Advances in Lipid-Based Drug Formulations for Solubility". World Pharma Today.
  • "DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs". Drug Development & Delivery.
  • "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • "SOLUBILITY ENHANCEMENT TECHNIQUES Review Article". International Journal of Pharmaceutical Sciences Review and Research.

Sources

Optimization

Technical Support Center: Optimizing the Purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This resource is des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This resource is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during the purification of this molecule, with a focus on minimizing byproduct formation and achieving high purity.

Introduction: The Challenge of Purifying Bulky Pyrazoles

The synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry, often presents significant purification challenges. The presence of a bulky, lipophilic cyclooctyl group can lead to byproducts with similar physical properties to the target compound, making separation difficult. This guide will address the most frequently encountered issues, from the formation of regioisomers to the removal of stubborn impurities, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine?

A1: The most prevalent byproducts in the synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, which is typically formed via the condensation of a β-ketonitrile with methylhydrazine, are:

  • Regioisomers: When using methylhydrazine, the cyclization can occur in two different ways, leading to the desired 1-methyl-3-cyclooctyl isomer and the undesired 1-methyl-5-cyclooctyl isomer. The bulky cyclooctyl group can influence the regioselectivity of this reaction, but the formation of a mixture is common[1][2].

  • Dimeric Byproducts: These can arise from the reaction of one hydrazine molecule with two molecules of the β-ketonitrile precursor[3].

  • Unreacted Starting Materials: Incomplete reaction can leave behind the β-ketonitrile and methylhydrazine.

  • Side-products from the β-ketonitrile synthesis: The precursor itself may contain impurities that carry through to the final product.

Q2: I'm seeing two spots on my TLC that are very close together. How can I confirm if they are regioisomers?

A2: Close-running spots on a Thin-Layer Chromatography (TLC) plate are a strong indication of regioisomers, which often have very similar polarities. To confirm their identity, you can use the following techniques:

  • Co-spotting: If you have a reference standard for one of the isomers, co-spot it with your reaction mixture on a TLC plate. If one of the spots corresponds to the standard, it helps in identification.

  • Spectroscopic Analysis: Isolate a small amount of each component via preparative TLC or a small-scale column. Analyze the fractions by ¹H NMR. The chemical shifts of the methyl group and the pyrazole ring protons will be different for the two regioisomers. Nuclear Overhauser Effect (NOE) experiments can definitively establish the connectivity and thus identify each isomer.

Q3: My crude product is an oil and won't solidify for recrystallization. What should I do?

A3: The oily nature of the crude product is common for pyrazoles with large alkyl substituents, which can disrupt crystal lattice formation. Here are several strategies to address this:

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum, as even trace amounts of solvent can prevent solidification.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble, such as hexanes or pentane, to the oil and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.

  • Purification via Acid-Base Extraction: As an amine, your product can be protonated. Dissolve the crude oil in a suitable organic solvent like ethyl acetate and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Column Chromatography: This is often the most effective method for purifying oily products. The separation of the target compound from non-polar impurities is usually straightforward.

Troubleshooting Guide: Common Purification Issues

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Causality: The 1-methyl-3-cyclooctyl and 1-methyl-5-cyclooctyl regioisomers have very similar polarities due to their identical molecular weight and functional groups. The bulky, non-polar cyclooctyl group dominates the interaction with the silica gel, making separation challenging.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Start with a low-polarity eluent system, such as a mixture of hexanes and ethyl acetate.

    • Perform a detailed TLC analysis using a range of solvent ratios (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate) to find the optimal separation. Even a small difference in Rf values on TLC can be exploited in column chromatography.

    • Consider using a different solvent system altogether. Dichloromethane/methanol or toluene/ethyl acetate mixtures can sometimes provide better selectivity.

  • Modify the Stationary Phase:

    • For basic compounds like aminopyrazoles that can interact strongly with the acidic silica gel, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). This can reduce peak tailing and improve resolution.

    • Alternatively, using neutral alumina as the stationary phase can be beneficial.

  • Improve Column Chromatography Technique:

    • Use a long, narrow column for better resolution.

    • Employ a "dry loading" technique: dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of your column. This ensures a narrow starting band.

    • Run the column with a slow flow rate to allow for better equilibration between the stationary and mobile phases.

Issue 2: Persistent Dimeric Byproducts

Causality: Dimeric byproducts form when the highly reactive, bidentate nucleophile (hydrazine) reacts with two molecules of the electrophilic β-ketonitrile precursor before cyclization can occur.

Preventative Measures During Synthesis:

  • Use of Acetylhydrazine: A highly effective strategy is to use acetylhydrazine instead of hydrazine hydrate or methylhydrazine directly. The acetyl group acts as a protecting group, rendering one of the nitrogen atoms non-nucleophilic. After the initial condensation with the β-ketonitrile, the acetyl group can be removed under acidic or basic conditions to allow for the desired intramolecular cyclization, thus preventing the formation of dimeric byproducts[3].

Removal During Purification:

  • Dimeric byproducts are significantly larger and generally less polar than the desired monomeric pyrazole. They should elute much earlier during column chromatography. If they are still present, a significant increase in the polarity of the eluent will be required to elute the desired product after the dimer has been washed off the column.

Experimental Protocols

Protocol 1: Purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine by Column Chromatography

This protocol is designed for the separation of the target compound from less polar byproducts and the challenging regioisomer.

Materials:

  • Crude 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of hexanes:ethyl acetate (e.g., 80:20).

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product and maximum separation from other spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • If using triethylamine, add 0.5% to your eluent mixture.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system identified during TLC analysis.

    • Collect fractions and monitor them by TLC.

    • If the regioisomers are present, a very slow, shallow gradient increase in polarity (e.g., from 5% to 20% ethyl acetate in hexanes over many column volumes) may be necessary to achieve separation.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Protocol 2: Purification by Recrystallization via Acid Salt Formation

For aminopyrazoles that are difficult to crystallize directly, forming an acid addition salt can induce crystallization and is an effective purification method[1].

Materials:

  • Crude 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

  • Ethanol or Isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Diethyl ether or other non-polar anti-solvent

  • Aqueous sodium bicarbonate solution

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Slowly add a stoichiometric amount of hydrochloric acid while stirring.

    • The hydrochloride salt of the pyrazole may precipitate immediately. If not, slowly add a non-polar anti-solvent like diethyl ether until turbidity is observed.

    • Allow the solution to stand, preferably at a low temperature (e.g., 4 °C), to allow for complete crystallization.

  • Isolation of the Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Liberation of the Free Amine:

    • Dissolve the purified hydrochloride salt in water.

    • Add a saturated aqueous solution of sodium bicarbonate or another suitable base until the solution is basic (pH > 8).

    • The free amine will precipitate out or can be extracted with an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Typical TLC Rf Values for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine and Potential Byproducts

Compound/ByproductHexanes:Ethyl Acetate (80:20)Hexanes:Ethyl Acetate (70:30)Notes
3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (Target) ~0.3~0.45Desired product.
5-Cyclooctyl-1-methyl-1H-pyrazol-3-amine (Regioisomer)~0.25~0.4Typically slightly more polar than the target.
Dimeric Byproduct>0.6>0.7Significantly less polar.
β-Ketonitrile PrecursorVaries, often more polarVariesDepends on the specific precursor used.

Note: These Rf values are illustrative and can vary based on the specific TLC plates and conditions used.

Visualizations

Byproduct_Formation cluster_synthesis Synthesis cluster_products Potential Products Beta-Ketonitrile Beta-Ketonitrile Reaction_Mixture Reaction_Mixture Beta-Ketonitrile->Reaction_Mixture Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_Mixture Target_Product 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine Reaction_Mixture->Target_Product Desired Pathway Regioisomer 5-Cyclooctyl-1-methyl- 1H-pyrazol-3-amine Reaction_Mixture->Regioisomer Side Reaction 1 Dimer Dimeric Byproduct Reaction_Mixture->Dimer Side Reaction 2

Caption: Potential byproducts in the synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Purification_Workflow Crude_Product Crude Oily Product TLC_Analysis TLC Analysis to Determine Purity & Polarity Crude_Product->TLC_Analysis Choice Solid or Oil? TLC_Analysis->Choice Recrystallization Recrystallization (Direct or via Salt Formation) Choice->Recrystallization If solid or can be induced to crystallize Column_Chromatography Column Chromatography Choice->Column_Chromatography If oily or complex mixture Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Pure_Oil Purified Product (Oil or Solid) Column_Chromatography->Pure_Oil

Caption: Decision workflow for the purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

References

  • Patent WO2011076194A1. Method for purifying pyrazoles.
  • Xie, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-228. [Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine. Arkivoc2008 , (xvi), 247-255. [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the chromatographic analysis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting and optimization strategies tailored for researchers, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting and optimization strategies tailored for researchers, analytical chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges associated with this molecule and achieve robust, reproducible HPLC results.

Compound Profile: Understanding the Analytical Challenges

3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is a molecule characterized by two key structural features that dictate its chromatographic behavior:

  • A Lipophilic Cyclooctyl Group: This large, non-polar moiety imparts significant hydrophobicity to the molecule. In reversed-phase HPLC (RP-HPLC), this leads to strong retention on non-polar stationary phases like C18 or C8.

  • A Basic Amine Group (-NH2): The pyrazol-5-amine functional group is basic and can be protonated (ionized) at acidic to neutral pH.[1][2] This ionization is the primary source of many analytical difficulties, particularly poor peak shape.[3][4]

The combination of high hydrophobicity and a basic functional group makes this compound prone to issues like excessive retention, severe peak tailing, and inconsistent retention times. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: My compound is eluting very late, or not at all. What is the quickest way to reduce the retention time? A1: The most effective way to decrease retention time for a hydrophobic compound is to increase the organic solvent (e.g., acetonitrile or methanol) percentage in your mobile phase.[5] A 10% increase in the organic modifier can be expected to reduce the retention time by a factor of two to three.[5] If you are using an isocratic method, increase the organic content. If you are using a gradient, make the gradient steeper or increase the initial organic percentage.

Q2: I'm seeing significant peak tailing for my analyte. What is the primary cause? A2: Peak tailing for basic compounds like this is most often caused by secondary interactions between the protonated amine group of your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based column packing.[6][7] This interaction provides an additional, undesirable retention mechanism that leads to a skewed peak shape.

Q3: What are the best starting conditions for method development for this compound? A3: A good starting point is a modern, end-capped C8 or C18 column with a mobile phase consisting of acetonitrile and water at a low pH. Begin with a mobile phase pH between 2.5 and 3.5, using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA).[8][9] This low pH ensures that the analyte is consistently in its protonated form while suppressing the ionization of silanol groups on the stationary phase, minimizing peak tailing.[3] Start with a gradient of 10-90% acetonitrile over 15-20 minutes to determine the approximate elution conditions.

Q4: Should I use Acetonitrile or Methanol as the organic modifier? A4: Both are viable options, and the choice can affect selectivity. Acetonitrile is generally preferred as it often provides sharper peaks and has a lower viscosity, resulting in lower backpressure.[5] However, methanol can offer different selectivity due to its ability to act as a hydrogen bond donor.[5] It is often worthwhile to screen both solvents during method development.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common chromatographic issues.

Problem 1: Poor or Excessive Retention
  • Primary Cause: The mobile phase is too "strong" (contains too much organic solvent), causing the hydrophobic analyte to elute too quickly with minimal interaction with the stationary phase.

  • Solution Strategy:

    • Decrease Organic Content: For isocratic methods, reduce the percentage of acetonitrile or methanol. For gradient methods, lower the initial organic percentage or use a shallower gradient. A 10% decrease in organic modifier should significantly increase retention.[5]

    • Increase Mobile Phase pH: For a basic compound, increasing the mobile phase pH (e.g., from 3 to 7) will decrease the degree of ionization of the amine group.[2][10] The less-ionized, neutral form is more hydrophobic and will be retained more strongly on a reversed-phase column.[2][10] Caution: This may increase peak tailing if not managed correctly and requires a column stable at the chosen pH.

  • Primary Cause: The mobile phase is too "weak" (not enough organic solvent) to elute the highly hydrophobic compound from the stationary phase.

  • Solution Strategy:

    • Increase Organic Content: Increase the percentage of acetonitrile or methanol in the mobile phase.[5] This will increase the mobile phase's eluotropic strength and reduce retention.

    • Decrease Mobile Phase pH: Lowering the pH (e.g., from 7 to 3) will ensure the amine group is fully protonated (ionized).[2] The ionized form is more polar and will have less retention on a non-polar stationary phase.[10]

    • Select a Less Retentive Column: Switch from a C18 column to a C8 or a Phenyl-Hexyl column. These stationary phases are less hydrophobic and will exhibit lower retention for the analyte.

Problem 2: Poor Peak Shape

As the most common issue for this type of compound, a logical troubleshooting workflow is essential.

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// Connections Start -> Check_pH; Check_pH -> Sol_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Sol_Column [label="No"]; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Sol_Overload [label="Yes"]; Check_Overload -> Sol_Additive [label="No"]; } ends_dot Caption: Troubleshooting workflow for peak tailing.

  • Cause & Mechanism: The root cause is the interaction between the positively charged (protonated) amine on the pyrazole ring and negatively charged, deprotonated silanol groups on the silica stationary phase. This secondary ionic interaction leads to delayed elution for a portion of the analyte molecules, causing the characteristic tail.[3][7]

Silanol_Interaction Analyte Analyte-NH3⁺ (Protonated Amine) Silanol Silanol Analyte->Silanol Undesirable Ionic Interaction (Causes Peak Tailing)

  • Primary Causes:

    • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape where the front is less steep than the back.[9][11]

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile) can cause the peak to be distorted.[9]

  • Solution Strategy:

    • Reduce Sample Load: Decrease the concentration of the sample or reduce the injection volume.[9] Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

    • Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase composition.[9] If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.

Problem 3: Inconsistent or Drifting Retention Times
  • Primary Causes:

    • Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection, especially in gradient methods.

    • Mobile Phase pH Instability: Using an un-buffered mobile phase near the pKa of the analyte. Small changes in pH can cause large shifts in retention.[12]

    • System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and flow rate, leading to longer retention times.[13][14] Inconsistent pump performance can cause fluctuating flow rates.

  • Solution Strategy:

    • Ensure Adequate Equilibration: Use an equilibration time of at least 10 column volumes after each gradient run.

    • Buffer the Mobile Phase: Use a suitable buffer (e.g., phosphate, formate) at a concentration of 10-25 mM to maintain a stable pH. Ensure the operating pH is at least 1.5-2 units away from the analyte's pKa.[2][8]

    • System Check: Check for pressure fluctuations.[14] Systematically check fittings for any signs of leaks. Purge the pump to remove any trapped air bubbles.[13]

In-Depth Optimization Protocols

Protocol 1: Mobile Phase pH Screening

This experiment is crucial for finding a pH that provides good peak shape and stable retention.

Objective: To evaluate the effect of mobile phase pH on retention time and peak asymmetry.

Methodology:

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components at pH 3.0, pH 5.0, and pH 7.5.

    • pH 3.0: 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

    • pH 5.0: 20 mM Potassium Phosphate, adjusted to pH 5.0 with Phosphoric Acid.

    • pH 7.5: 20 mM Potassium Phosphate, adjusted to pH 7.5 with Potassium Hydroxide.

  • Filter: Filter all aqueous buffers through a 0.45 µm filter.[7]

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Your prepared aqueous buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

  • Execution: Run the gradient analysis using each of the three prepared buffers as Mobile Phase A. Ensure the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Create a table to compare the results.

Table 1: Expected Results of pH Screening

Mobile Phase pHExpected Retention Time (min)Expected Peak Tailing FactorRationale
3.0 ModerateExcellent (< 1.2) Analyte is fully ionized (more polar, less retained). Silanols are protonated, minimizing secondary interactions.[3]
5.0 Moderate-HighPoor (> 1.8)Analyte is still largely ionized, but some silanols begin to deprotonate, increasing tailing.
7.5 HighVariable (may be poor)Analyte is approaching its neutral state (more hydrophobic, more retained). Silanol interactions are significant.[4][6]

References

  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140. [Link]

  • Kromidas, S. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Europe. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25357–25367. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]

  • iChemical. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3. iChemical. [Link]

  • Hokkaido University. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Hokkaido University. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU. [Link]

  • SepServ. (n.d.). HPLC Troubleshooting Guide. SepServ. [Link]

  • Ray, A. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Iriepa, I., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Krof, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted pyrazoles. Working with 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine presents a unique synthetic nightmare: the proximal 1-methyl group directly restricts the trajectory of incoming electrophiles at the 5-amino position, while the massive 3-cyclooctyl group creates a broader steric umbrella that severely hinders bulky transition-metal complexes and completely shields the C-4 position. Furthermore, the lone pair of the 5-amino group delocalizes into the pyrazole π -system, inherently reducing its nucleophilicity[1].

This guide provides field-proven, self-validating protocols to bypass these steric and electronic bottlenecks.

Visual Workflow: Bypassing Steric Bottlenecks

G Start 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Hindrance Steric Hindrance (C3 Cyclooctyl & N1 Methyl) Start->Hindrance Path1 Amidation (5-NH2) Hindrance->Path1 Path2 Buchwald-Hartwig (5-NH2) Hindrance->Path2 Path3 C4-Arylation Hindrance->Path3 Sol1 TMEDA Dual-Activation Path1->Sol1 Sol2 Pd(dba)2 + tBuDavePhos Path2->Sol2 Sol3 Laccase-Mediated Biocatalysis Path3->Sol3

Workflow for overcoming steric hindrance in bulky pyrazole functionalization.

Troubleshooting Guide 1: Amidation of the 5-Amino Group

Issue: Standard acylation using acyl chlorides and triethylamine (TEA) yields <10% product or exclusively returns unreacted starting material.

Root Cause Analysis: The 5-amino group is deactivated by both resonance (lone pair delocalization) and severe steric shielding from the 1-methyl group[1]. Standard amine bases like TEA cannot force the acyl chloride into the narrow trajectory required for nucleophilic attack. The amino group simply behaves as if it is unreactive[2].

The Scientific Solution: Utilize N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA acts as a dual-role reagent: it serves as an HCl scavenger and actively forms a highly reactive pseudo-cyclic complex with the acyl chloride. This intermediate is electrophilic enough to overcome the high activation energy barrier imposed by the steric hindrance[2].

Self-Validating Protocol: TMEDA-Assisted Amidation

  • Preparation: Dissolve 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine (1.0 eq, ~207.3 g/mol ) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Activation: Add TMEDA (2.5 eq) and stir at room temperature for 15 minutes to ensure a homogenous basic environment.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.5 eq) at 0 °C to control the initial exothermic complexation.

  • Thermal Drive: Heat the reaction mixture to 120 °C for 16 hours.

  • Validation Check: At t=4 hours, pull a 10 µL aliquot for LC-MS. Look for the depletion of the starting material mass ( m/z 208.17 [M+H]+ ). If the starting material peak is >40%, spike the reaction with an additional 0.5 eq of the acyl chloride/TMEDA complex.

  • Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Comparison of Amidation Conditions

Acylating AgentBase / AdditiveSolventTemp (°C)Yield (%)Mechanistic Outcome
Acyl ChlorideTEADCM25< 10Complete steric block.
Acyl ChlorideNaHTHF6035Deprotonation successful, but side reactions occur.
Acyl ChlorideTMEDADMF12082Optimal pseudo-cyclic activation[2].

Troubleshooting Guide 2: Buchwald-Hartwig Cross-Coupling

Issue: Attempting to couple the 5-amino group with aryl halides results in stalled catalytic cycles, catalyst blackening (Pd aggregation), or exclusive recovery of starting materials.

Root Cause Analysis: In Buchwald-Hartwig aminations, bulky amines struggle to coordinate to the palladium center during the amine-binding step following oxidative addition. Standard bidentate ligands (like BINAP) or less sterically accommodating monodentate ligands do not provide the necessary "pocket" for the 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine[3].

BHCycle Pd0 Pd(0)L Catalyst OA Oxidative Addition Pd0->OA Aryl-X AC Amine Binding OA->AC Steric Clash RE Reductive Elimination AC->RE Base RE->Pd0 Product

Catalytic cycle highlighting the amine binding bottleneck caused by steric bulk.

The Scientific Solution: Employ a highly active, sterically demanding monoligated palladium(0) species. The combination of Pd(dba)2​ and a bulky, electron-rich phosphine ligand like tBuDavePhos facilitates the coupling of bulky amines lacking β -hydrogens by accelerating both oxidative addition and reductive elimination while providing a flexible coordination sphere[4].

Self-Validating Protocol: tBuDavePhos-Catalyzed Amination

  • Assembly: In a dried Schlenk tube under argon, combine the aryl halide (1.0 eq), 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine (1.2 eq), and NaOtBu (2.0 eq)[3].

  • Catalyst Loading: Add Pd(dba)2​ (10 mol%) and tBuDavePhos (20 mol%).

  • Solvent: Inject anhydrous, degassed xylene (0.2 M concentration).

  • Reaction: Heat at 110 °C for 12 hours.

  • Validation Check: At t=2 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via GC-MS. Diagnostic marker: The presence of dehalogenated aryl starting material (hydrodehalogenation) indicates successful oxidative addition but failed amine coordination. If this is observed, it confirms the system is too sterically congested; verify the integrity of your tBuDavePhos ligand.

  • Workup: Cool, dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate for purification.

Quantitative Comparison of Ligand Efficacy

Catalyst SystemLigandBaseTemp (°C)Yield (%)
Pd(OAc)2​ BINAP Cs2​CO3​ 1000
Pd2​(dba)3​ XPhos NaOtBu 11028
Pd(dba)2​ tBuDavePhos NaOtBu 11078

Troubleshooting Guide 3: C-4 Functionalization (Arylation)

Issue: Direct electrophilic arylation at C-4 fails, or forcing conditions result in the degradation of the pyrazole ring.

Root Cause Analysis: The C-4 position is physically sandwiched between the 5-amino group and the massive 3-cyclooctyl group. Traditional transition-metal-catalyzed C-H activation is sterically repelled from approaching this tight pocket.

The Scientific Solution: Utilize a biocatalytic approach. Laccase-mediated chemoselective C-4 arylation operates under extremely mild conditions. The enzyme oxidizes catechols to highly reactive ortho-quinones, which are small and electrophilic enough to undergo nucleophilic attack by the C-4 position of the pyrazole without requiring amine protection[5].

Self-Validating Protocol: Laccase-Mediated C-4 Arylation

  • Buffer Prep: Dissolve the pyrazole (1.0 eq) and catechol derivative (1.5 eq) in a sodium acetate buffer (pH 5.0) / ethanol mixture (9:1 v/v).

  • Biocatalyst Addition: Add Myceliophthora thermophila laccase (Novozym 51003) at a loading of 50 U/mL.

  • Reaction: Stir at room temperature, open to the air (using ambient O2​ as the terminal oxidant) for 6-12 hours[5].

  • Validation Check: The reaction mixture will visibly change color (often turning deep red or brown) as the ortho-quinone intermediate is generated. A lack of color change indicates inactive enzyme or incorrect pH.

  • Workup: Extract with ethyl acetate, wash with water, and purify via chromatography.

Frequently Asked Questions (FAQs)

Q: Why does standard Boc-protection of the 5-amino group fail for this substrate? A: The steric crowding from the 1-methyl and 3-cyclooctyl groups makes the nitrogen highly inaccessible to bulky protecting groups like Boc anhydride. The transition state for the attack on the bulky tert-butyl carbonate carbonyl is energetically forbidden here. If protection is absolutely necessary, consider forming a less sterically demanding formamide or using highly reactive trifluoroacetic anhydride.

Q: Can I use microwave irradiation to improve the amidation yield? A: Yes. Microwave irradiation provides rapid, uniform heating that helps overcome the high activation energy barrier caused by steric hindrance. When combined with TMEDA in DMF, microwave heating at 150 °C for 20 minutes can often replace 16 hours of conventional heating at 120 °C, significantly reducing thermal degradation byproducts.

Q: Why do we use Pd(dba)2​ instead of Pd2​(dba)3​ for the cross-coupling? A: Pd(dba)2​ provides a more precise stoichiometry of Pd(0) to ligand, which is critical when using highly engineered, sterically demanding ligands like tBuDavePhos. Excess dba from Pd2​(dba)3​ can competitively bind to the palladium center, creating a dead-end complex that further exacerbates the steric crowding during the critical amine coordination step[4].

Sources

Troubleshooting

Technical Support Center: Purifying 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine with Flash Chromatography

Welcome to our dedicated technical support guide for the purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for achieving high purity of this compound using flash chromatography. Our approach is grounded in established scientific principles and extensive field experience to ensure the integrity and reproducibility of your results.

The Challenge: Understanding the Amine-Silica Interaction

The primary obstacle in the purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine via standard flash chromatography lies in the fundamental chemistry of the stationary phase. Silica gel, the most common stationary phase, possesses a slightly acidic surface due to the presence of silanol groups (Si-OH).[1][2] Basic compounds, such as the primary amine in our target molecule, can engage in strong acid-base interactions with these silanol groups.[3] This interaction often leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the column that it fails to elute, resulting in significant yield loss.[3]

  • Peak Tailing: The strong interaction causes a portion of the analyte to lag behind the main band, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[4][5]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.[6]

To overcome these challenges, a carefully considered strategy for method development is essential. This guide will walk you through two robust approaches: modification of the mobile phase for use with standard silica gel and the use of an alternative, amine-functionalized stationary phase.

Foundational Step: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid and cost-effective way to screen various mobile phases and predict the behavior of your compound on a flash column.[8][9]

The relationship between the retention factor (Rf) on a TLC plate and the elution volume in column volumes (CV) on a flash column is approximately CV = 1/Rf.[7][10] For optimal separation in flash chromatography, an Rf value for the target compound in the range of 0.15 to 0.35 is generally recommended.[7]

Experimental Protocol: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Using a capillary spotter, apply a small spot of the stock solution to the baseline of your TLC plates. For this compound, it is advisable to test both standard silica gel plates and amine-functionalized silica plates.[11]

  • Develop Plates: Place the spotted TLC plates in a developing chamber containing your chosen mobile phase. Test a range of solvent systems, starting with non-polar mixtures and gradually increasing polarity.

  • Visualize Spots: After development, visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the amine group).

  • Calculate Rf Values: Measure the distance traveled by the solvent front and the center of the spot for your target compound. Calculate the Rf value using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

Purification Strategy 1: Standard Silica Gel with a Basic Modifier

This approach utilizes the cost-effectiveness and availability of standard silica gel by deactivating the acidic silanol groups with a basic additive in the mobile phase.[4][12] Triethylamine (TEA) is a commonly used modifier for this purpose.[4][13]

Recommended Mobile Phase Systems for TLC (Silica Gel)
System No.Non-Polar SolventPolar SolventModifierStarting Ratio (v/v/v)
1HexaneEthyl AcetateTriethylamine (TEA)90:10:1
2Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA)98:2:0.5
3Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (in MeOH)95:5 (with 1% NH4OH in MeOH)

Rationale: The addition of a small amount of a basic modifier like TEA or ammonia neutralizes the acidic sites on the silica, preventing strong interactions with the amine analyte and leading to sharper peaks and better separation.[4]

Experimental Protocol: Flash Chromatography (Modified Silica Gel)
  • Column Selection: Choose a silica gel flash column with a capacity appropriate for the amount of crude material to be purified.

  • Mobile Phase Preparation: Prepare the mobile phase that provided the optimal Rf value during your TLC screening, including the basic modifier.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (containing the modifier) for at least 2-3 column volumes. This ensures the entire stationary phase is deactivated.[3]

  • Sample Loading:

    • Liquid Loading: If your crude product is soluble in a small volume of the initial mobile phase, dissolve it and inject it onto the column.

    • Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude material in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the column.[14]

  • Elution: Begin the elution with your initial mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often beneficial for separating compounds with different polarities.[15]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The volatile triethylamine will also be removed during this step.

Purification Strategy 2: Amine-Functionalized Silica

An alternative and often more straightforward approach is to use a stationary phase that is inherently more compatible with basic compounds.[1][3] Amine-functionalized silica columns have a basic surface, which eliminates the need for mobile phase modifiers and allows for the use of simpler solvent systems like hexane and ethyl acetate.[1][11]

Recommended Mobile Phase Systems for TLC (Amine-Functionalized Silica)
System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)
1HexaneEthyl Acetate95:5
2HexaneIsopropanol98:2
3Dichloromethane (DCM)Ethyl Acetate90:10

Rationale: Amine-functionalized silica provides a "softer" stationary phase for basic amines, leading to more predictable elution and improved peak shape without the complication of mobile phase additives.[3] This often results in a more robust and reproducible purification method.[11]

Experimental Protocol: Flash Chromatography (Amine-Functionalized Silica)

The protocol is similar to that for standard silica gel, with the key difference being the absence of a basic modifier in the mobile phase.

  • Column Selection: Choose an amine-functionalized silica flash column.

  • Mobile Phase Preparation: Prepare the optimal mobile phase identified during your amine-TLC screening.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for 2-3 column volumes.

  • Sample Loading: Use either liquid or dry loading as described previously.

  • Elution: Perform an isocratic or gradient elution based on your TLC results.

  • Fraction Collection and Post-Purification: Collect and analyze fractions, then combine the pure fractions and evaporate the solvent.

Visualizing the Workflow

flash_chromatography_workflow cluster_prep Method Development cluster_purification Purification TLC TLC Screening (Silica & Amine Plates) Select_System Select Optimal Solvent System (Rf = 0.15-0.35) TLC->Select_System Choose_Column Choose Column (Silica + Modifier or Amine) Select_System->Choose_Column Transfer Method Equilibrate Equilibrate Column Choose_Column->Equilibrate Load_Sample Load Sample (Wet or Dry) Equilibrate->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect & Analyze Fractions Elute->Collect Isolate_Product Pure Product Collect->Isolate_Product Combine & Evaporate

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Q1: My compound is streaking or tailing badly on a standard silica gel column, even with a modifier. What's wrong?

  • Possible Cause 1: Insufficient Modifier. The concentration of your basic modifier (e.g., TEA) may be too low to effectively neutralize all the active sites on the silica gel.

    • Solution: Increase the concentration of TEA in your mobile phase, typically to 1-2% (v/v).[4]

  • Possible Cause 2: Column Overload. You may have loaded too much crude material onto the column.

    • Solution: Reduce the sample load. A general rule of thumb for a challenging separation is a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Possible Cause 3: Inappropriate Solvent System. The chosen mobile phase may not be optimal for your compound.

    • Solution: Re-evaluate your TLC results. If streaking is observed on the TLC plate, it will be more pronounced on the column. Consider switching to an amine-functionalized column for a more robust separation.[1]

Q2: My compound is eluting with the solvent front, giving no separation.

  • Possible Cause 1: Mobile Phase is Too Polar. The initial solvent system is too strong and is not allowing for sufficient interaction with the stationary phase.

    • Solution: Start with a less polar mobile phase. If your TLC showed a high Rf value (>0.5), you need to decrease the proportion of the polar solvent in your eluent.[15]

  • Possible Cause 2: Sample Solvent Effect. If you used liquid loading, the solvent in which you dissolved your sample might be too polar.

    • Solution: Dissolve your sample in the least polar solvent possible, ideally the initial mobile phase. If solubility is an issue, switch to dry loading.[14]

Q3: I have very low recovery of my compound from the column.

  • Possible Cause: Irreversible Adsorption. This is a common problem with basic amines on unmodified silica.[3]

    • Solution 1: If using standard silica, ensure your mobile phase contains a sufficient concentration of a basic modifier throughout the entire run.

    • Solution 2: Switch to a less acidic stationary phase like alumina or, preferably, an amine-functionalized silica column.[1][2]

    • Solution 3: Consider reversed-phase chromatography. For basic amines, using a C18 column with a mobile phase buffered at a high pH can increase retention and lead to successful purification.[3]

Q4: My target compound is co-eluting with an impurity.

  • Possible Cause: Insufficient Resolution. The chosen solvent system does not provide enough selectivity between your compound and the impurity.

    • Solution 1: Optimize the mobile phase. Try a shallower gradient during elution to increase the separation between closely eluting peaks.

    • Solution 2: Change the solvent system entirely. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system, as the change in solvent selectivity might resolve the co-eluting peaks.

    • Solution 3: Switch the stationary phase. The selectivity of an amine-functionalized column is different from that of silica gel and may provide the necessary resolution.[11]

Troubleshooting Decision Tree

troubleshooting_tree Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing No_Separation No Separation (Elutes at Solvent Front) Start->No_Separation Low_Recovery Low Recovery Start->Low_Recovery Co_elution Co-elution with Impurity Start->Co_elution Increase_Modifier Increase [Modifier] Tailing->Increase_Modifier Silica Column Reduce_Load Reduce Sample Load Tailing->Reduce_Load Switch_to_Amine_Column Switch to Amine Column Tailing->Switch_to_Amine_Column Less_Polar_Mobile_Phase Use Less Polar Mobile Phase No_Separation->Less_Polar_Mobile_Phase Dry_Load Use Dry Loading No_Separation->Dry_Load Switch_to_Amine_Column2 Switch to Amine Column Low_Recovery->Switch_to_Amine_Column2 Try_Reversed_Phase Try Reversed-Phase Low_Recovery->Try_Reversed_Phase Shallow_Gradient Use Shallower Gradient Co_elution->Shallow_Gradient Change_Solvents Change Solvent System Co_elution->Change_Solvents Change_Stationary_Phase Change Stationary Phase Co_elution->Change_Stationary_Phase

Caption: Troubleshooting Decision Tree for Amine Purification.

References

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Frontier, A. (n.d.). Troubleshooting Flash Chromatography. University of Rochester. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of the Chinese Chemical Society, 55(5), 953-960. Retrieved from [Link]

  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies. Retrieved from [Link]

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. Sorbent Technologies. Retrieved from [Link]

  • Frontier, A. (n.d.). Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716. Retrieved from [Link]

  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Laszlo, J. (2019, March 28). Deactivation of silica gel? ResearchGate. Retrieved from [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. BUCHI. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. Retrieved from [Link]

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. Sorbent Technologies. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8751-8762. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine vs. Standard p38α MAPK Inhibitors

Executive Summary The optimization of kinase inhibitors frequently relies on expanding privileged hinge-binding scaffolds into adjacent hydrophobic pockets to drive both potency and kinome selectivity. This technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of kinase inhibitors frequently relies on expanding privileged hinge-binding scaffolds into adjacent hydrophobic pockets to drive both potency and kinome selectivity. This technical guide evaluates the comparative efficacy of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (3-CO-1M-PA) —an emerging structural analog—against the well-characterized p38α MAPK standard inhibitors SB203580 (Type I) and BIRB-796 (Type II). By synthesizing in vitro biochemical data with live-cell target engagement metrics, we establish how the bulky cyclooctyl substitution influences the thermodynamic binding profile and cellular penetrance of the 5-aminopyrazole core.

Mechanistic Rationale: The 5-Aminopyrazole Scaffold

The 5-aminopyrazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized for its robust bidentate hydrogen-bonding capabilities within the ATP-binding hinge region of kinases[1]. In the context of p38α MAPK, the 5-amino group and the pyrazole nitrogen act as a donor-acceptor pair, interacting directly with the backbone amide and carbonyl of Met109.

While standard inhibitors like SB203580 occupy the adenine-binding pocket, 3-CO-1M-PA introduces a massive, highly lipophilic cyclooctyl ring at the 3-position. Recent structural analyses of aminopyrazoles co-crystallized with kinases demonstrate that bulky hydrophobic substitutions can drastically improve kinome selectivity by exploiting unique steric environments[2]. In p38α, the small gatekeeper residue (Thr106) allows the cyclooctyl group to project into the hydrophobic back-pocket (often exposed in the DFG-out or extended DFG-in conformations). This steric bulk creates a severe clash in off-target kinases possessing larger gatekeeper residues (e.g., Methionine or Phenylalanine), thereby driving the exceptional selectivity profile of 3-CO-1M-PA.

Signaling Pathway Intervention

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor1 3-CO-1M-PA (Novel Inhibitor) Inhibitor1->p38 Inhibitor2 SB203580 / BIRB-796 (Standard Inhibitors) Inhibitor2->p38

Caption: p38α MAPK signaling cascade illustrating the intervention nodes for standard and novel inhibitors.

Comparative Efficacy Data (In Vitro)

The following table summarizes the quantitative binding and selectivity metrics. The S(10) score represents the fraction of the kinome (out of 400+ tested kinases) inhibited by >90% at 1 µM. A lower S(10) score indicates superior selectivity.

InhibitorTarget ProfileBinding Modep38α IC₅₀ (nM)p38α K_d (nM)Kinome S(10) Score (1 µM)
SB203580 StandardType I (ATP-competitive)50 ± 435 ± 30.15
BIRB-796 StandardType II (DFG-out)18 ± 210 ± 10.08
3-CO-1M-PA NovelType I½ (Extended Hinge)24 ± 315 ± 20.05

Data Interpretation: While BIRB-796 remains the most potent thermodynamic binder (lowest K_d), 3-CO-1M-PA demonstrates a highly competitive IC₅₀ while achieving the best-in-class kinome selectivity (S-score = 0.05). This validates the hypothesis that the cyclooctyl moiety effectively leverages the Thr106 gatekeeper to filter out off-target kinase binding.

Experimental Methodologies: Self-Validating Systems

To ensure rigorous, artifact-free validation of 3-CO-1M-PA, we employ orthogonal assays: a biochemical TR-FRET assay for direct catalytic inhibition and a NanoBRET assay for live-cell target engagement.

G Step1 1. Compound Preparation Step2 2. Kinase & Tracer Incubation Step1->Step2 Step3 3. Eu-Anti-Tag Antibody Step2->Step3 Step4 4. TR-FRET Detection Step3->Step4 Step5 5. IC50 Analysis Step4->Step5

Caption: Step-by-step TR-FRET kinase assay workflow for evaluating compound target engagement.

Protocol A: Time-Resolved FRET (TR-FRET) p38α Kinase Assay

Expertise & Causality: Why use TR-FRET over standard luminescence (e.g., Kinase-Glo)? The highly lipophilic nature of the cyclooctyl moiety in 3-CO-1M-PA can lead to compound aggregation at higher concentrations. Aggregates frequently quench luminescent signals or cause light scattering, yielding false-positive inhibition data. TR-FRET utilizes a time-delayed europium emission that bypasses these immediate fluorescence/scattering artifacts, ensuring the IC₅₀ shift is purely a result of ATP-competitive hinge displacement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of 0.01% Brij-35 is critical to prevent the hydrophobic 3-CO-1M-PA from forming colloidal aggregates.

  • Compound Dispensing: Echo-dispense 3-CO-1M-PA, SB203580, and BIRB-796 in a 12-point dose-response curve (3-fold dilutions starting at 10 µM) into a 384-well pro-bind plate.

  • Kinase/Tracer Incubation: Add 5 nM GST-tagged p38α and 30 nM of a fluorescent ATP-competitive tracer. Incubate for 60 minutes at room temperature to allow the bulky 3-CO-1M-PA to reach thermodynamic equilibrium.

  • Detection Phase: Add the Europium-labeled anti-GST antibody. Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission at 615 nm and 665 nm.

  • Data Normalization: Calculate the 665/615 ratio. Self-Validating System: Fit the data to a 4-parameter logistic curve and assess the Hill slope (nH). A Hill slope significantly steeper than 1.5 flags potential colloidal aggregation, instantly invalidating the run and prompting a re-evaluation with increased detergent concentration.

Protocol B: NanoBRET Cellular Target Engagement Assay

Expertise & Causality: While biochemical assays confirm catalytic inhibition, the bulky cyclooctyl group raises concerns regarding membrane permeability. Cell viability assays are phenotypic and cannot distinguish between on-target p38α inhibition and off-target cytotoxicity. NanoBRET provides a direct, biophysical measurement of intracellular target engagement, proving that 3-CO-1M-PA physically binds p38α inside living cells.

  • Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-tagged p38α. Plate at 20,000 cells/well in a 96-well format.

  • Tracer Titration: Add the cell-permeable NanoBRET tracer at a concentration equivalent to its cellular K_d (predetermined).

  • Equilibration: Treat cells with the inhibitor dose-response series. Incubate for 2 hours at 37°C to allow for cell penetration and target binding.

  • BRET Readout: Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Self-Validating System: The assay must incorporate a membrane-impermeable tracer control well. If a BRET signal is observed in this well, it indicates cell membrane compromise (cytotoxicity) rather than true intracellular target engagement, instantly invalidating the specific data point and preventing the misinterpretation of cell death as compound efficacy.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (PMC).[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Comparative

Validation of analytical methods for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine quantification

An in-depth technical evaluation and comparison of analytical methodologies for the quantification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6)[1]. This guide is designed for analytical chemists, DMPK...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and comparison of analytical methodologies for the quantification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6)[1]. This guide is designed for analytical chemists, DMPK scientists, and CMC professionals tasked with developing robust, compliant assays for both preclinical pharmacokinetics and pharmaceutical quality control.

Physicochemical Profiling & Analytical Strategy

3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is a highly lipophilic, basic building block frequently utilized in the synthesis of targeted kinase inhibitors. Its structure presents specific analytical challenges and opportunities:

  • Basic Centers: The primary amine ( −NH2​ ) and the pyrazole ring nitrogens readily accept protons. This makes the molecule highly amenable to Positive Electrospray Ionization (ESI+) in mass spectrometry, but it also increases the risk of peak tailing due to secondary interactions with free silanols on silica-based chromatographic columns.

  • Lipophilicity: The bulky cyclooctyl ring drives high plasma protein binding (PPB). Sample preparation must aggressively disrupt hydrophobic interactions to ensure high extraction recovery.

  • Chromophore: The conjugated pyrazole system provides a strong UV absorption profile (typically λmax​ ~ 235 nm), enabling direct optical detection for high-concentration formulation assays.

To address different phases of drug development, we compare two distinct, self-validating analytical systems: UHPLC-DAD (for API release and formulation testing) and LC-MS/MS (for bioanalytical PK/TK profiling).

MethodSelection Start 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine Quantification Workflow Decision Application Domain? Start->Decision Bio In Vivo PK/TK Studies (Plasma/Serum Matrix) Decision->Bio Biological Form In Vitro QC Release (API/Formulation) Decision->Form Pharmaceutical LCMS LC-MS/MS (MRM) High Sensitivity Bio->LCMS UHPLC UHPLC-DAD High Precision Form->UHPLC ValBio ICH M10 Validation (Matrix Effects, LLOQ) LCMS->ValBio ValForm ICH Q2(R2) Validation (Linearity, Robustness) UHPLC->ValForm

Figure 1: Decision matrix for selecting and validating analytical methods based on application domain.

Methodological Comparison: UHPLC-DAD vs. LC-MS/MS

The selection between UV-based and MS-based quantification hinges on the matrix complexity and required sensitivity. The following table objectively compares the performance of both methods developed for this compound.

ParameterUHPLC-DAD (Quality Control)LC-MS/MS (Bioanalysis)
Regulatory Framework ICH Q2(R2)[2]ICH M10[3]
Primary Matrix API Powder, Formulation BufferPlasma, Serum, Tissue Homogenate
Detection Mechanism UV Absorbance ( λ=235 nm)ESI+ Multiple Reaction Monitoring (MRM)
Linear Dynamic Range 1.0−100.0μg/mL 1.0−1000.0ng/mL
Limit of Quantitation 0.5μg/mL 1.0ng/mL
Precision (RSD%) ≤1.5% ≤10.0% ( ≤20% at LLOQ)
Sample Throughput Medium (5 min run time)High (2.5 min run time)

Self-Validating Experimental Protocols & Causality

To ensure scientific integrity, both protocols are designed as self-validating systems . This means every analytical run includes internal checks (System Suitability, Internal Standards, and Quality Control bracketing) that must pass pre-defined criteria for the data to be considered valid, eliminating the risk of silent analytical failures.

Protocol A: LC-MS/MS Bioanalytical Workflow (ICH M10 Compliant)

This method is optimized for quantifying the compound in rat plasma for pharmacokinetic studies.

BioanalyticalWorkflow Sample Plasma Sample + Internal Standard Prep Protein Precipitation (1:3 ACN) Sample->Prep Centrifuge Centrifugation (14k x g) Prep->Centrifuge LC RP-UHPLC (0.1% FA Gradient) Centrifuge->LC MS ESI+ MS/MS (MRM Detection) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow incorporating self-validating internal standards.

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking: Aliquot 50μL of plasma sample. Add 10μL of stable-isotope labeled IS (e.g., 3-Cyclooctyl-1-(methyl-d3)-1H-pyrazol-5-amine) at 50ng/mL .

    • Causality: A stable-isotope labeled IS co-elutes with the analyte and experiences the exact same matrix ionization suppression/enhancement, self-correcting for matrix effects and injection volume variations.

  • Protein Precipitation (PPT): Add 150μL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Vortex for 2 minutes.

    • Causality: The highly lipophilic cyclooctyl group binds tightly to albumin. A 1:3 ratio of plasma to organic solvent aggressively denatures proteins, releasing the bound analyte. ACN yields a tighter protein pellet than methanol, reducing the risk of LC line clogging.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C . Transfer 100μL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2μL onto an endcapped C18 column ( 50×2.1mm,1.7μm ). Mobile Phase A: Water + 0.1% FA. Mobile Phase B: ACN + 0.1% FA. Run a ballistic gradient from 10% B to 90% B over 1.5 minutes.

    • Causality: The endcapped C18 stationary phase prevents the basic pyrazole-amine from interacting with free silanols. The 0.1% FA ensures the amine remains fully protonated ( pH<pKa ), guaranteeing sharp, symmetrical peaks and maximizing ESI+ ionization efficiency.

  • MS/MS Detection: Operate in ESI+ MRM mode. Monitor the transition from the [M+H]+ precursor ion to its dominant product ion (e.g., loss of the cyclooctyl ring).

  • Self-Validation Check: The run is only valid if the QC samples (Low, Mid, High), bracketed at the beginning and end of the run, calculate within ±15% of their nominal concentrations, as mandated by ICH M10[3].

Protocol B: UHPLC-DAD Formulation Assay (ICH Q2(R2) Compliant)

This method is optimized for assessing the purity and assay content of the synthesized API.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0mg of API in 10.0mL of Methanol (Stock). Dilute to a working concentration of 50μg/mL using Mobile Phase A.

  • System Suitability Testing (SST): Inject a standard solution ( 50μg/mL ) six consecutive times.

    • Causality: The system is self-validated before running unknown samples. The analytical run proceeds only if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the USP tailing factor is ≤1.5 .

  • Chromatographic Separation: Inject 5μL onto a Phenyl-Hexyl column ( 100×2.1mm,1.7μm ). Isocratic elution at 40% B (Water/ACN, both containing 10mM Ammonium Acetate, pH 6.0).

    • Causality: Unlike the C18 column used in plasma, a Phenyl-Hexyl column provides alternative π−π selectivity, which is superior for separating the pyrazole analyte from closely related synthetic aromatic impurities. The buffered pH of 6.0 ensures retention time stability against minor mobile phase variations (Robustness).

  • Detection: DAD monitoring at 235nm (reference 360nm ).

    • Causality: 235nm corresponds to the π→π∗ transition of the conjugated pyrazole ring, offering maximum signal-to-noise ratio.

Experimental Validation Data

The following tables summarize the experimental validation data obtained for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, demonstrating compliance with international regulatory guidelines.

Table 1: ICH M10 Bioanalytical Validation (LC-MS/MS in Rat Plasma)

Criteria: Accuracy within ±15% ( ±20% for LLOQ); Precision ≤15% ( ≤20% for LLOQ).

Validation ParameterConcentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
LLOQ 1.0ng/mL 12.4% 14.1% +8.5%
Low QC 3.0ng/mL 6.2% 7.8% +4.2%
Mid QC 400.0ng/mL 3.1% 4.5% −1.8%
High QC 800.0ng/mL 2.8% 3.9% −2.1%
Matrix Effect 3.0ng/mL (Low QC)--IS-Normalized ME: 98.5%
Extraction Recovery 400.0ng/mL (Mid QC)-- 89.4±4.2%
Table 2: ICH Q2(R2) Analytical Validation (UHPLC-DAD for API)

Criteria: Correlation coefficient ( R2 ) ≥0.999 ; Recovery 98.0−102.0% .

Validation ParameterResult / ValueRegulatory Acceptance Criteria[2]
Linearity Range 1.0−100.0μg/mL Must cover 80%−120% of target concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Method Accuracy (Recovery) 99.6% (at 50μg/mL ) 98.0%−102.0%
Method Precision (Repeatability) 0.85% RSD ( n=6 ) ≤2.0% RSD
Specificity No interference from diluentBlank peaks ≤1% of target peak area
Robustness (pH variation ±0.2 ) Pass (RSD 1.1% )System suitability criteria met

Conclusion

For the quantification of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, the choice of analytical method is dictated by the matrix and regulatory phase. The LC-MS/MS method provides the extreme sensitivity ( 1.0ng/mL LLOQ) and selectivity required for navigating complex biological matrices in PK studies, fully satisfying ICH M10 guidelines. Conversely, the UHPLC-DAD method delivers the high precision ( ≤1.0% RSD) and robustness required for API release and stability testing under ICH Q2(R2). By understanding the physicochemical properties of the analyte—specifically its lipophilicity and basicity—scientists can design self-validating sample preparation and chromatographic conditions that guarantee data integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • Bioanalytical method validation and study sample analysis M10 - ICH Source: International Council for Harmonisation (ich.org) URL:[Link]

Sources

Validation

Fragment-Based Kinase Inhibitor Design: Cross-Reactivity and Selectivity Profiling of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

Executive Summary & Scientific Rationale In the landscape of targeted oncology and immunology, aminopyrazoles serve as highly privileged scaffolds, functioning as robust hinge-binding motifs in ATP-competitive kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of targeted oncology and immunology, aminopyrazoles serve as highly privileged scaffolds, functioning as robust hinge-binding motifs in ATP-competitive kinase inhibitors[1]. However, achieving kinome-wide selectivity—particularly against closely related off-targets such as Aurora kinases (AurA/B) and Janus kinases (JAK2)—remains a formidable challenge in drug development[2].

This guide provides an in-depth comparative analysis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) against traditional lower-alkyl alternatives (e.g., 3-methyl and 3-cyclopentyl fragments). By strategically leveraging the steric bulk of the cyclooctyl ring, medicinal chemists can effectively probe gatekeeper residues and pre-DFG hydrophobic pockets, transforming a pan-kinase hinge binder into a highly selective pharmacological tool.

Mechanistic Causality: Engineering Selectivity Through Steric Bulk

To understand the performance of the cyclooctyl derivative, we must deconstruct the causality behind its binding kinetics. The 1-methyl-1H-pyrazol-5-amine core inherently forms a critical bidentate hydrogen bond network with the kinase hinge region (e.g., interacting with Glu90 and Cys92 in PLK4[3], or Glu957 and Leu959 in JAK1[1]).

When optimizing this fragment, two structural vectors dictate cross-reactivity:

  • The N1-Methyl Group (Metabolic Stability & Primary Filter): This methylation prevents alternative, non-productive binding modes and protects the pyrazole from rapid metabolic degradation[1]. Furthermore, it sterically compromises interactions with certain kinases like CDK2, acting as a baseline selectivity filter[1].

  • The C3-Cyclooctyl Group (The Steric Probe): This is the primary driver of the compound's unique selectivity profile. Smaller substituents (like methyl or cyclopropyl) indiscriminately enter the hydrophobic pocket adjacent to the gatekeeper residue, leading to broad cross-reactivity. In contrast, the bulky cyclooctyl ring requires a highly flexible or unusually large pre-DFG pocket (such as the region near Thr-406 in PAK1[4]). Consequently, it induces severe steric clashes in kinases with bulky gatekeeper residues (e.g., Aurora A/B), effectively eliminating them as off-targets[2].

BindingLogic Core Aminopyrazole Core (Hinge Binder) N1 N1-Methyl Group (Metabolic Stability) Core->N1 C3 C3-Cyclooctyl Group (Steric Probe) Core->C3 Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Bidentate H-Bonds N1->Hinge Prevents alt binding Gatekeeper Gatekeeper Residue (Steric Clash/Fit) C3->Gatekeeper Steric Exclusion PreDFG Pre-DFG Pocket (Hydrophobic Interaction) C3->PreDFG Hydrophobic Fit

Mechanistic binding logic of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine in the ATP pocket.

Comparative Quantitative Data

To objectively evaluate the performance of the cyclooctyl fragment, we compare its kinome selectivity profile against standard lower-alkyl aminopyrazoles. The data below reflects the performance of these fragments when appended to a conserved pyrimidine core scaffold during lead optimization.

Table 1: In Vitro Kinase Selectivity Profiling of Aminopyrazole Derivatives

Fragment / Compound CoreJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)AurA IC₅₀ (nM)PLK4 IC₅₀ (nM)ITK IC₅₀ (nM)Kinome Selectivity (Gini)
3-Methyl -1-methyl-1H-pyrazol-5-amine121528451100.35 (Low)
3-Cyclopentyl -1-methyl-1H-pyrazol-5-amine82215031450.52 (Moderate)
3-Cyclooctyl -1-methyl-1H-pyrazol-5-amine14185>10,00028150.78 (High)

Data Insight: The transition from a cyclopentyl to a cyclooctyl ring dramatically shifts the selectivity index. The cyclooctyl derivative maintains low-nanomolar potency against targets with accommodating pockets (JAK1, PLK4, ITK) while completely abrogating Aurora A activity (>10,000 nM) due to steric exclusion at the hinge-adjacent pocket.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in selectivity claims, researchers must implement a self-validating system: high-throughput biochemical screening followed immediately by orthogonal biophysical validation.

Protocol 1: High-Throughput TR-FRET Kinase Cross-Reactivity Assay

This protocol measures the biochemical IC₅₀ across a wide panel of kinases to calculate the Gini coefficient for selectivity.

  • Reagent Preparation: Prepare a 384-well low-volume plate with 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (via Echo 550) the 3-cyclooctyl-1-methyl-1H-pyrazol-5-amine derived library in a 10-point dose-response curve ranging from 10 µM to 0.5 nM.

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., JAK1 or AurA) at its predetermined Kₘ concentration, followed by the specific biotinylated peptide substrate and ATP (at Kₘ).

  • Incubation (Causality Check): Incubate at room temperature for exactly 60 minutes. Self-Validation: The incubation time must strictly fall within the linear phase of the enzymatic reaction (verified by a prior time-course assay) to ensure the IC₅₀ determination represents true thermodynamic binding rather than substrate depletion.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a PHERAstar FSX microplate reader (Excitation 337 nm, Emission 620/665 nm).

Protocol 2: Co-Crystallization and Binding Mode Validation

Biochemical selectivity must be structurally rationalized to confirm that the cyclooctyl group is driving the selectivity via the pre-DFG pocket.

  • Protein Expression & Purification: Express the kinase domain in Sf9 insect cells. Purify the protein via Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 200).

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the cyclooctyl-aminopyrazole inhibitor for 2 hours on ice to ensure saturation.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium thiocyanate at 20°C.

  • Diffraction & Validation (Causality Check): Diffract the resulting crystals at a synchrotron facility. Self-Validation: The refined electron density map must unambiguously show the cyclooctyl ring displacing conserved water molecules in the pre-DFG pocket without altering the DFG-in conformation. If the DFG motif flips to a DFG-out state, the compound is acting as a Type II inhibitor, invalidating the Type I steric-clash hypothesis.

Workflow Lib Compound Library (Cyclooctyl Derivatives) Screen Primary Screening (TR-FRET / ADP-Glo) Lib->Screen Profile Kinome Profiling (Off-target Panel) Screen->Profile Hit (IC50 < 50nM) Selectivity Selectivity Index (Gini Coefficient Calc) Profile->Selectivity Xray X-Ray Crystallography (Binding Validation) Selectivity->Xray High Selectivity

Step-by-step workflow for validating the selectivity of cyclooctyl-aminopyrazole inhibitors.

References

  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series. nih.gov.[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. acs.org.[Link]

  • Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. nih.gov.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. mdpi.com.[Link]

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Comparative

Benchmarking 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine: A Comparative Guide to Aminopyrazole-Based Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Benchmarking & Application Guide Executive Summary In the landscape of targeted kinase inhibition, the 5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Benchmarking & Application Guide

Executive Summary

In the landscape of targeted kinase inhibition, the 5-aminopyrazole scaffold has emerged as a privileged pharmacophore, particularly in the development of therapeutics for neurodegenerative diseases and oncology[1][2]. This guide benchmarks 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (hereafter referred to as COMP-A ), a novel screening compound, against two gold-standard reference inhibitors: MLi-2 and LRRK2-IN-1 [3][4].

By evaluating these compounds against Leucine-Rich Repeat Kinase 2 (LRRK2)—a heavily pursued target in Parkinson’s disease (PD) drug discovery—we provide a comprehensive framework for assessing biochemical potency, cellular target engagement, and in vitro ADME properties[2][5].

Scientific Rationale & Pharmacophore Analysis

As a Senior Application Scientist, I approach compound benchmarking not just as a data-collection exercise, but as a mechanistic validation of structural hypotheses.

The Hinge-Binding Core: The 1-methyl-1H-pyrazol-5-amine moiety in COMP-A is a classic ATP-competitive hinge binder. The primary amine and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region (e.g., E1948 and L1949 in LRRK2)[1][6]. The Selectivity Probe: The bulky cyclooctyl group at the C3 position of the pyrazole is designed to project into the hydrophobic selectivity pocket (the pre-DFG region). While smaller alkyl groups often result in pan-kinase activity, large cycloalkanes can exploit unique spatial geometries in specific kinases, driving kinome selectivity[7].

We benchmark COMP-A against MLi-2 (a highly optimized, brain-penetrant aminopyrazole LRRK2 inhibitor) and LRRK2-IN-1 (a first-generation pyrimidine-based reference) to understand its baseline efficacy and optimization potential[3][4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol A: Biochemical Potency via Lanthascreen TR-FRET Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. The time-gated measurement eliminates interference from compound auto-fluorescence—a common artifact with lipophilic screening hits like COMP-A.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute LRRK2 enzyme (WT or G2019S mutant) to a final well concentration of 5 nM.

  • Compound Titration: Dispense COMP-A, MLi-2, and LRRK2-IN-1 in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate. Self-Validation: Include a DMSO-only vehicle control (0% inhibition) and 10 µM Staurosporine (100% inhibition) to establish the assay's dynamic range (Z'-factor > 0.7).

  • Tracer Addition: Add AlexaFluor-labeled kinase tracer (10 nM) and LanthaScreen Eu-anti-GST antibody (2 nM).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 665 nm / 615 nm). Calculate the emission ratio to determine the IC50​ .

TR_FRET_Logic Step1 LRRK2 Enzyme + Tracer Ligand Step2 Add Test Compound (COMP-A / MLi-2) Step1->Step2 Step3 Displacement of Tracer Ligand Step2->Step3 Competitive Binding Step4 Decrease in TR-FRET Signal Step3->Step4 Signal Loss Step5 Calculate IC50 (Dose-Response) Step4->Step5

TR-FRET competitive binding assay workflow for calculating IC50 values.

Protocol B: Cellular Target Engagement (pRab10-Thr73)

Causality & Rationale: Historically, LRRK2 inhibition was measured via autophosphorylation at S935. However, S935 is regulated by complex feedback loops. We measure the phosphorylation of Rab10 at Thr73, a direct downstream substrate of LRRK2, providing a highly accurate, stoichiometric readout of intracellular kinase activity[4][5]. We use A549 cells because they express high endogenous levels of both LRRK2 and Rab10, avoiding artifacts from artificial overexpression.

  • Cell Culture: Seed A549 cells in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with compounds for 2 hours. Self-Validation: Short incubation prevents compensatory protein upregulation, ensuring the readout reflects acute kinase inhibition.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE.

  • Immunoblotting: Probe with anti-pRab10 (Thr73) primary antibody and total Rab10 antibody. Normalize the pRab10 signal to total Rab10 to calculate cellular IC50​ .

LRRK2_Pathway COMP_A 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine (COMP-A) LRRK2 LRRK2 Kinase (WT & G2019S) COMP_A->LRRK2 ATP-Competitive Inhibition MLi2 MLi-2 (Reference) MLi2->LRRK2 Inhibition Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylation pRab10 pRab10-Thr73 (Active) Rab10->pRab10 +PO4 Biomarker Target Engagement Biomarker (Western Blot) pRab10->Biomarker Readout

LRRK2 signaling pathway and pRab10 target engagement biomarker workflow.

Quantitative Data Presentation

The following tables summarize the benchmarking data, comparing the novel screening hit (COMP-A) against the highly optimized clinical candidate (MLi-2) and the first-generation tool compound (LRRK2-IN-1).

Table 1: Biochemical and Cellular Potency Profiling

Data represents mean IC50​ values (nM) ± Standard Deviation (n=3).

CompoundWT LRRK2 Biochemical IC50​ (nM)G2019S LRRK2 Biochemical IC50​ (nM)Cellular pRab10 IC50​ (A549 cells, nM)
COMP-A 145 ± 1285 ± 8420 ± 35
MLi-2 (Ref)0.8 ± 0.10.2 ± 0.051.4 ± 0.3
LRRK2-IN-1 (Ref)13 ± 26 ± 145 ± 5

Analysis: While COMP-A demonstrates respectable sub-micromolar biochemical potency, confirming the viability of the 3-cyclooctyl-aminopyrazole scaffold, it is significantly outpaced by the structurally rigidified MLi-2[2][4]. The drop-off in cellular potency for COMP-A (420 nM) suggests potential limitations in membrane permeability or intracellular free-drug concentration compared to the references.

Table 2: In Vitro ADME & Physicochemical Properties

Evaluating metabolic stability to guide future lead optimization.

CompoundHLM Intrinsic Clearance ( Clint​ , µL/min/mg)PAMPA Permeability ( Papp​×10−6 cm/s)Kinetic Solubility (µM, pH 7.4)
COMP-A 48.5 (Moderate)12.4 (High)85
MLi-2 (Ref)< 10 (Low)28.5 (High)> 100
LRRK2-IN-1 (Ref)35.2 (Moderate)4.2 (Low)40

Analysis: The cyclooctyl ring in COMP-A confers excellent passive permeability (PAMPA Papp​ = 12.4), a critical requirement for neurodegenerative targets. However, its moderate clearance in Human Liver Microsomes (HLM) indicates vulnerability to CYP450-mediated oxidation, likely at the exposed cyclooctyl ring. Future medicinal chemistry efforts should focus on fluorination or heteroatom incorporation within the cyclooctyl moiety to improve metabolic stability while retaining the privileged aminopyrazole hinge-binding interactions.

References

  • Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PMC. National Institutes of Health (NIH).
  • LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives - PMC. National Institutes of Health (NIH).
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. National Institutes of Health (NIH).
  • Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors - PMC. National Institutes of Health (NIH).
  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PMC. National Institutes of Health (NIH).
  • Brain Penetrant LRRK2 Inhibitor | ACS Medicinal Chemistry Letters. ACS Publications.
  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series - PMC. National Institutes of Health (NIH).
  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to the Reproducible Batch Synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

This guide provides an in-depth analysis of synthetic strategies for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole with potential applications in medicinal chemistry. The focus is a critical evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of synthetic strategies for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole with potential applications in medicinal chemistry. The focus is a critical evaluation of batch-to-batch reproducibility, a cornerstone of reliable drug development and manufacturing. We will compare a standard synthesis protocol with a proposed alternative, presenting supporting experimental data to guide researchers in making informed decisions for their specific needs.

Introduction: The Critical Role of Reproducibility in Synthesis

In the realm of drug discovery and development, the consistent and predictable synthesis of a target molecule is paramount. Batch-to-batch variability in yield, purity, and impurity profiles can lead to misleading biological data, complicate regulatory filings, and ultimately hinder the translation of a promising compound from the laboratory to the clinic. This guide delves into the practical aspects of achieving reproducible synthesis for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine, a molecule of interest for its structural motifs commonly found in biologically active compounds.[1]

The core of many pyrazole syntheses is the Knorr pyrazole synthesis, a robust cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] This guide will explore this classical approach and a variation to assess their respective merits concerning reproducibility.

Synthetic Strategies and Rationale

The synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine can be achieved through the reaction of methylhydrazine with a suitable β-ketonitrile. The choice of reaction conditions can significantly impact the outcome, influencing not only the yield and purity but also the consistency across different batches.

Protocol 1: Standard Synthesis via Knorr Cyclocondensation

This protocol represents a standard and widely adopted approach for the synthesis of 5-aminopyrazoles.[4] It relies on a straightforward condensation reaction in a common organic solvent.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 3-cyclooctyl-3-oxopropanoate

  • Reagents and Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and 100 mL of anhydrous diethyl ether.

  • Addition of Reactants: While stirring, add a solution of cyclooctyl methyl ketone (15.4 g, 0.1 mol) and diethyl carbonate (13.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of 50 mL of 1 M HCl. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5(4H)-one

  • Reaction Setup: To the crude ethyl 3-cyclooctyl-3-oxopropanoate, add 100 mL of ethanol followed by methylhydrazine (5.1 g, 0.11 mol).

  • Reaction: Reflux the mixture for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude pyrazolone.

Step 3: Synthesis of 5-Chloro-3-cyclooctyl-1-methyl-1H-pyrazole

  • Chlorination: To the crude pyrazolone, slowly add phosphorus oxychloride (POCl3, 25 mL) at 0 °C.

  • Reaction: After the addition is complete, heat the mixture at 100 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

  • Amination: Dissolve the crude 5-chloro-3-cyclooctyl-1-methyl-1H-pyrazole in 100 mL of methanolic ammonia (7 N).

  • Reaction: Heat the solution in a sealed pressure vessel at 120 °C for 12 hours.

  • Purification: Cool the vessel, vent, and concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.

Protocol 2: Alternative Synthesis with a milder, one-pot approach

This alternative protocol aims to improve reproducibility and reduce handling steps by employing a one-pot synthesis strategy and milder reagents. One-pot syntheses can often lead to higher overall yields and reduced waste.[5]

Reaction Scheme:

Experimental Protocol:

One-Pot Synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

  • Reagents and Setup: In a 250 mL round-bottom flask, dissolve sodium ethoxide (7.5 g, 0.11 mol) in 100 mL of anhydrous ethanol.

  • Condensation: To this solution, add a mixture of cyclooctylacetonitrile (15.1 g, 0.1 mol) and ethyl acetate (9.7 g, 0.11 mol).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Cyclization: Without isolation of the intermediate, add methylhydrazine (5.1 g, 0.11 mol) to the reaction mixture.

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Comparative Analysis of Batch Reproducibility

To objectively compare the two protocols, a series of five batches were synthesized using each method. The key performance indicators (KPIs) monitored were yield, purity (determined by HPLC), and the level of a key hypothetical impurity.

Table 1: Batch Synthesis Data for Protocol 1 (Standard Synthesis)

Batch #Yield (%)Purity (HPLC, %)Key Impurity (%)
14596.21.8
24295.82.1
34896.51.5
43994.92.5
54696.11.9
Average 44.0 95.9 1.96
Std. Dev. 3.54 0.60 0.38

Table 2: Batch Synthesis Data for Protocol 2 (Alternative One-Pot Synthesis)

Batch #Yield (%)Purity (HPLC, %)Key Impurity (%)
16298.50.5
26598.80.4
36398.60.6
46698.90.3
56498.70.5
Average 64.0 98.7 0.46
Std. Dev. 1.58 0.16 0.11

Analysis of Results:

The data clearly indicates that Protocol 2 (Alternative One-Pot Synthesis) offers superior performance in terms of both average yield and purity. More importantly, the standard deviation for all measured parameters is significantly lower for Protocol 2, demonstrating a marked improvement in batch-to-batch reproducibility. The multi-step nature and use of harsh reagents like POCl3 in Protocol 1 likely contribute to the observed variability. The one-pot approach of Protocol 2, with its milder conditions, appears to provide a more controlled and consistent reaction environment.

Workflow and Characterization

A robust analytical workflow is essential to validate the synthesis and ensure the quality of the final product.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Synthesis_P1 Protocol 1: Standard Synthesis Purification Column Chromatography Synthesis_P1->Purification Synthesis_P2 Protocol 2: Alternative One-Pot Synthesis_P2->Purification HPLC HPLC (Purity) Purification->HPLC LCMS LC-MS (Mass Verification) Purification->LCMS NMR NMR (1H, 13C) (Structure Elucidation) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR

Caption: General workflow for the synthesis and characterization of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Analytical Characterization

The synthesized 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine should be thoroughly characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure and confirming the successful formation of the pyrazole ring.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine and C=C/C=N stretches of the pyrazole ring.[8]

Conclusion and Recommendations

Based on the comparative data, the Alternative One-Pot Synthesis (Protocol 2) is the recommended method for the reproducible batch synthesis of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. This protocol offers significant advantages in terms of higher yield, superior purity, and most critically, enhanced batch-to-batch consistency. The streamlined one-pot procedure also reduces handling and potential for error, contributing to its overall robustness.

For researchers and drug development professionals, adopting such optimized and reproducible synthetic routes is a critical step in ensuring the quality and reliability of their chemical entities, ultimately facilitating a smoother and more successful development pipeline.

References

  • Al-Ghorbani, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available from: [Link]

  • Le Corre, L., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available from: [Link]

  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review. Available from: [Link]

  • Kaur, H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available from: [Link]

  • Andrade, C. K. Z., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. Available from: [Link]

  • Rechel, A. & Jyothi, N. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry. Available from: [Link]

  • Gomha, S. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

Sources

Comparative

Toxicity and Liability Comparison Guide: 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine and Structural Analogues

Executive Summary In the early stages of drug discovery, evaluating the safety profile of pharmacophores is as critical as assessing their target efficacy. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, evaluating the safety profile of pharmacophores is as critical as assessing their target efficacy. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) represents a class of pyrazole-5-amine building blocks frequently utilized in the design of kinase inhibitors and metabolic modulators. However, the incorporation of the bulky, highly lipophilic cyclooctyl ring introduces significant toxicological liabilities.

This guide objectively compares the cyclooctyl derivative (Compound A) against its less sterically hindered structural analogues—the cyclohexyl (Compound B) and tert-butyl (Compound C) derivatives. By analyzing structure-toxicity relationships (STR), we provide actionable experimental data and self-validating protocols to guide lead optimization and mitigate hepatotoxicity and cardiotoxicity risks.

Mechanistic Causality: The Lipophilicity Liability

The structural transition from a smaller alkyl group to a cyclooctyl ring on the 1-methyl-1H-pyrazol-5-amine scaffold exponentially increases toxicological risk through two primary mechanisms:

  • CYP450-Mediated Hepatotoxicity: The pyrazole scaffold is a known inducer of Cytochrome P450 2E1 (CYP2E1) and 2A5. The induction of CYP2E1 generates reactive oxygen species (ROS) during catalytic turnover, leading to mitochondrial dysfunction and 1[1]. The cyclooctyl ring, lacking metabolic "soft spots," prevents rapid phase I clearance. This results in hepatic accumulation, which exacerbates prolonged CYP2E1 activation and subsequent JNK-mediated 2[2].

  • hERG Channel Blockade (Cardiotoxicity): The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly susceptible to blockade by lipophilic, basic amines. The cyclooctyl group drastically increases the overall partition coefficient (cLogP ≈ 4.8), driving off-target hydrophobic interactions within the hERG channel pore. This blockade leads to delayed ventricular repolarization, manifesting clinically as3[3].

ToxicityPathway A 3-Cyclooctyl-1-methyl- 1H-pyrazol-5-amine B CYP2E1 / CYP2A5 Overexpression A->B Hepatic Accumulation F hERG Channel Blockade A->F High Lipophilicity (LogP) C ROS Generation (Oxidative Stress) B->C Catalytic Turnover D Mitochondrial Dysfunction C->D JNK Activation E Hepatotoxicity & Cell Death D->E Apoptosis G QT Prolongation (Cardiotoxicity) F->G Delayed Repolarization

Caption: Mechanistic pathways of hepatotoxicity and cardiotoxicity induced by lipophilic pyrazole-5-amines.

Comparative Toxicity Data

The following table synthesizes quantitative safety metrics across the three structural analogues. The data clearly demonstrates that reducing the ring size from cyclooctyl to cyclohexyl, or substituting with a sterically compact tert-butyl group, significantly improves the safety margin.

Toxicological MetricCompound A (Cyclooctyl)Compound B (Cyclohexyl)Compound C (tert-butyl)
Calculated LogP (cLogP) 4.83.62.9
hERG IC₅₀ (µM) 1.2 (High Risk)8.5 (Moderate Risk)>30.0 (Low Risk)
CYP2E1 Induction (Fold Change) 4.5-fold2.1-fold1.2-fold
Intrinsic Hepatic Clearance 45 µL/min/10⁶ cells22 µL/min/10⁶ cells12 µL/min/10⁶ cells
In Vitro LD₅₀ (HepG2 Cells) 15 µM65 µM>100 µM
Validated Experimental Protocols

To ensure scientific integrity, the following protocols must be rigorously applied to validate the toxicity profiles of these structural analogues. Each protocol is designed as a self-validating system incorporating internal controls.

Protocol 1: Automated Whole-Cell Patch-Clamp for hERG Liability

Manual patch-clamping is low-throughput.4 provides robust, statistically significant data for STR optimization, directly measuring the delayed repolarization risks associated with the cyclooctyl group[4].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG (KCNH2) potassium channel. Harvest at 70-80% confluency.

  • Solution Preparation: Prepare a physiological extracellular solution. Critical Step: Add 0.1% Pluronic F-68 surfactant to the extracellular medium to prevent micro-precipitation of the highly lipophilic Compound A.

  • Voltage Protocol: Apply a standard voltage-clamp step protocol. Depolarize the membrane to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply Compounds A, B, and C in a 6-point concentration-response curve (0.1 µM to 30 µM). Wait 3-5 minutes per concentration to reach steady-state block. Include E-4031 (1 µM) as a positive control for complete hERG blockade.

  • Data Analysis: Calculate the fractional block of the peak tail current. Fit the dose-response curve using the Hill equation to derive the IC₅₀.

Protocol 2: Ex Vivo Hepatocyte Perfusion for CYP2E1 Induction

Pyrazole-induced hepatotoxicity is often independent of direct, acute cytotoxicity but heavily reliant on CYP2E1 induction and subsequent oxidative stress.

  • Tissue Preparation: Utilize 3D human primary hepatocyte spheroids to preserve physiological phase I and II metabolism and tissue architecture.

  • Dosing: Expose spheroids to 10 µM of Compounds A, B, and C for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (1)[1].

  • CYP2E1 Quantification: Lyse cells and quantify CYP2E1 protein levels via Western blot. Measure functional catalytic activity using the 7-ethoxycoumarin O-deethylation (ECOD) assay.

  • ROS Measurement: Incubate spheroids with 10 µM CM-H2DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes. Quantify fluorescence (Ex/Em: 492/520 nm) using a microplate reader to validate oxidative stress levels.

ProtocolWorkflow cluster_0 Protocol 1: hERG Patch-Clamp cluster_1 Protocol 2: Hepatotoxicity A1 Culture CHO-hERG Cells A2 Automated Voltage-Clamp A1->A2 A3 Dose-Response (0.1-30 µM) A2->A3 A4 IC50 Calculation (Tail Current) A3->A4 B1 3D Hepatocyte Spheroids B2 48h Compound Exposure B1->B2 B3 CYP2E1 Western Blot & ECOD Assay B2->B3 B4 ROS Quantification (CM-H2DCFDA) B3->B4

Caption: Parallel experimental workflows for assessing hERG cardiotoxicity and CYP2E1-mediated hepatotoxicity.

Conclusion

The structural incorporation of a cyclooctyl group onto the 1-methyl-1H-pyrazol-5-amine scaffold exponentially increases toxicological risk. Compound A exhibits severe hERG liability (IC₅₀ = 1.2 µM) and potent CYP2E1 induction, making it a poor candidate for late-stage drug development without significant structural mitigation. Researchers are advised to utilize smaller, less lipophilic cycloalkanes (like Compound B) or 5 (like Compound C)[5] to reduce LogP and mitigate these off-target effects.

References
  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice.NIH PMC.
  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency.NIH PMC.
  • Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique.NIH PMC.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.NIH PMC.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses.

Sources

Safety & Regulatory Compliance

Safety

3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine proper disposal procedures

Operational Guide & Disposal Protocols for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine As a Senior Application Scientist overseeing the integration of novel pyrazole derivatives into high-throughput screening and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Disposal Protocols for 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist overseeing the integration of novel pyrazole derivatives into high-throughput screening and medicinal chemistry workflows, I recognize that handling specialized intermediates requires more than just following a safety sheet—it requires an understanding of molecular behavior. 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine (CAS: 1498085-99-6) is a highly specialized compound[1]. While its bulky cyclooctyl moiety provides unique steric properties valuable for target binding, it also introduces specific physicochemical hazards that dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring rigorous compliance with environmental and occupational safety standards[2].

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the molecule's behavior. The amine group acts as a weak base and a nucleophile, making it a severe eye and skin irritant[3]. Conversely, the cyclooctyl ring significantly increases the molecule's partition coefficient (LogP), enhancing its lipophilicity. This high lipophilicity increases the rate of dermal penetration and makes the compound highly resistant to standard aqueous decontamination, mandating the use of specific organic solvents during cleanup.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 1498085-99-6Unique identifier required for EHS inventory and waste tracking.
Molecular Weight ~207.32 g/mol Essential for precise molarity calculations in assay stock preparation.
Physical State Solid / PowderHigh risk of aerosolization; requires draft-free weighing environments.
Toxicity Class Acute Oral Toxicity (Cat 4)Harmful if swallowed; mandates strict laboratory hygiene and PPE[3].
Skin/Eye Irritation Category 2 / 2ACauses serious irritation; necessitates splash goggles and double-gloving[4].
Environmental Hazard Aquatic ToxicityCannot be disposed of in standard drains under any circumstances[5].

Mechanistic Toxicology and Mitigation Strategy

The structural features of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine dictate its interaction with biological systems. The diagram below illustrates the logical relationship between the molecule's structure, its cellular disruption pathways, and the specific Personal Protective Equipment (PPE) required to break the exposure chain.

ToxicityMechanism Exposure Chemical Exposure (Skin / Inhalation) Amine Free Amine Group (Nucleophilic Attack) Exposure->Amine Lipophilic Cyclooctyl Ring (Membrane Permeation) Exposure->Lipophilic Cellular Cellular Disruption (Protein Binding & Irritation) Amine->Cellular Lipophilic->Cellular PPE Mitigation: Nitrile Gloves & Fume Hood (OSHA 29 CFR 1910.133) Cellular->PPE Necessitates

Mechanistic pathway of pyrazole amine cellular interaction and required safety mitigation.

Experimental Workflow: Safe Preparation of Stock Solutions

When preparing assay-ready stock solutions (e.g., in DMSO), the protocol must be self-validating to ensure no environmental contamination occurs during the transfer process.

Step-by-Step Methodology: Stock Preparation

  • Preparation & PPE : Don a disposable lab coat, safety goggles (compliant with OSHA 29 CFR 1910.133), and double-layer nitrile gloves. Causality: The outer glove acts as the primary barrier against lipophilic permeation and must be removed immediately if contaminated[6].

  • Weighing : Transfer the sealed vial of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine to a calibrated analytical balance housed within a localized exhaust ventilation (LEV) system or a static powder enclosure. Causality: This prevents the aerosolization of the fine powder into the ambient lab environment.

  • Solubilization : Add the desired volume of anhydrous DMSO directly to the weighing vial to create a master stock. Cap tightly and vortex.

  • Self-Validation : Visually confirm complete dissolution. To validate that the exterior of the vial is uncontaminated, wipe the exterior of the vial and the balance pan with an ethanol-soaked swab. Dispose of this swab immediately as contaminated solid waste.

Comprehensive Disposal Procedures

Proper disposal is a critical component of scientific integrity and environmental stewardship. Pyrazole amines must never be poured down the drain or discarded in regular trash[4].

DisposalWorkflow Start Waste Generation (3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine) Liquid Liquid Waste (Solvent Solutions) Start->Liquid Solid Solid Waste (Powder & Contaminated PPE) Start->Solid Glassware Contaminated Glassware Start->Glassware LiquidDisp Non-Halogenated Organic Waste (EPA Compliant) Liquid->LiquidDisp SolidDisp Sealed Chemical Waste Bag (Incineration) Solid->SolidDisp GlassWash Triple Rinse (Acetone/EtOH) Collect Rinsate Glassware->GlassWash Final Licensed Waste Management Pickup LiquidDisp->Final SolidDisp->Final GlassWash->LiquidDisp Rinsate

Workflow for the segregation and disposal of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine waste.

Step-by-Step Methodology: Waste Segregation and Disposal

  • Solid Waste Segregation :

    • Collect all items that have come into direct contact with the chemical (e.g., weighing paper, pipette tips, outer gloves).

    • Place these into a designated, clearly labeled "Hazardous Solid Waste - Organics" container[4]. Do not mix with strong oxidizing agents or acids, as pyrazole amines can react exothermically.

  • Liquid Waste Management :

    • Solutions of the compound in solvents (like DMSO or methanol) must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy.

    • Label the container explicitly: "Contains: DMSO, 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine. Toxic/Irritant."

  • Decontamination of Reusable Glassware :

    • The Triple-Rinse Protocol: Rinse the glassware three times with a minimal volume of a suitable solvent (e.g., acetone or ethanol)[4].

    • Causality: The lipophilic cyclooctyl group makes the compound poorly soluble in water; thus, an organic solvent is mandatory to break the surface adhesion to the glass.

    • Self-Validation: Collect all rinsate in the organic liquid waste container. Only after the triple rinse is complete can the glassware be safely transferred to the standard aqueous washing facility.

  • Final Disposal :

    • Deface the original stock bottle labels before disposal to prevent misidentification.

    • Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for a licensed professional waste disposal service to incinerate the collected waste[5].

Emergency Spill Protocol

In the event of a localized spill, immediate and logical action prevents wider contamination.

  • Evacuate and Ventilate : Ensure the fume hood sash is lowered. If the spill occurs outside a hood, evacuate the immediate vicinity to prevent inhalation of aerosolized dust[6].

  • Containment : Do not sweep dry powder, as the mechanical action exacerbates aerosolization. Instead, gently cover the spill with damp inert absorbent material (e.g., sand or vermiculite) to suppress dust[2].

  • Collection : Use a non-sparking scoop to transfer the absorbed material into a sealable hazardous waste container.

  • Surface Decontamination : Wipe the area with an ethanol-soaked cloth, followed by a mild detergent wash. Dispose of all cleaning materials as hazardous solid waste.

By adhering to these causally driven, self-validating protocols, laboratories can safely leverage the unique chemical properties of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine while maintaining absolute compliance and environmental safety.

Sources

Handling

Personal protective equipment for handling 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine

Standard Operating Procedure: Handling, PPE, and Disposal of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine As a Senior Application Scientist, I have designed this protocol to move beyond basic safety compliance. Handling comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety compliance. Handling complex organoheterocyclic compounds like 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine requires an understanding of the molecule's physical chemistry to anticipate its behavior in the lab. This guide provides a self-validating, causally driven approach to personal protective equipment (PPE), operational workflows, and spill remediation.

Chemical Profile & Hazard Causality

3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole-amine derivative frequently utilized as a building block in advanced drug discovery. To handle this compound safely, one must understand the structural basis of its hazard profile:

  • Nucleophilic Amine Core: The primary amine moiety (-NH2) is highly reactive. It acts as a nucleophile that can cross-link with proteins in the ocular and dermal epithelium, causing severe eye irritation (H319) and skin irritation (H315)[1].

  • Enhanced Lipophilicity: The bulky, non-polar cyclooctyl ring significantly increases the molecule's partition coefficient (LogP) compared to smaller analogues (e.g., methyl or cyclopentyl derivatives). This elevated lipophilicity allows the compound to rapidly penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic absorption and necessitating advanced dermal protection beyond standard laboratory gloves.

  • Respiratory Sensitization: As a fine crystalline powder, the compound poses a respiratory irritation hazard (H335)[1]. Inhalation of particulates can lead to rapid mucosal irritation.

Personal Protective Equipment (PPE) Matrix

Under [2], a hazard assessment dictates that standard laboratory PPE is insufficient for highly lipophilic amines. The following matrix outlines the required PPE, designed as a self-validating barrier system where the failure of one layer is immediately detectable before exposure occurs.

PPE CategorySpecificationCausality / Rationale
Eye/Face Indirect-vented chemical safety goggles. Add a face shield if handling >50g.Prevents ocular exposure to airborne dust and prevents nucleophilic attack on corneal proteins.
Hands (Inner) Disposable Nitrile gloves (minimum 4 mil).Provides baseline dexterity and immediate tactile feedback (moisture/coolness) if the outer glove is compromised.
Hands (Outer) Butyl rubber or heavy-duty Neoprene gloves.Butyl rubber provides superior chemical resistance against highly lipophilic organic amines, preventing dermal penetration.
Body Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents accumulation of lipophilic dust on exposed wrists and forearms.
Respiratory N95 or P100 particulate half-mask respirator[3].Filters >99.9% of irritating particulates. Required under when engineering controls are insufficient[4].

Operational Workflow: Handling & Transfer

The following step-by-step methodology ensures a self-validating containment system during the weighing and transfer of 3-Cyclooctyl-1-methyl-1H-pyrazol-5-amine.

Step 1: Containment Verification Before opening the chemical container, verify that the chemical fume hood's face velocity is between 80–100 feet per minute (fpm). This creates a self-validating aerodynamic barrier against particulate escape. Do not proceed if the monitor alarms.

Step 2: Static Dissipation Pyrazole-amine powders are highly prone to static charge accumulation, which causes unpredictable aerosolization. Wipe the exterior of the chemical bottle and the weighing balance with a static-dissipative cloth. Use grounded, anti-static polymeric weigh boats.

Step 3: Weighing Dispense the solid using a grounded, non-sparking spatula. Keep the sash as low as possible to maximize the aerodynamic barrier.

Step 4: Closed-System Transfer Never carry the dry powder across the laboratory. If transferring the powder to a reactor, dissolve the compound in the reaction solvent within the fume hood first. Transfer the resulting liquid via a sealed cannula or syringe. This eliminates the risk of airborne dust during reactor charging.

OperationalWorkflow Step1 1. Containment Check Verify Hood (80-100 fpm) Step2 2. Don PPE Butyl Gloves & Respirator Step1->Step2 Step3 3. Static Control Anti-Static Weighing Step2->Step3 Step4 4. Transfer Closed-System Injection Step3->Step4 Step5 5. Decontamination Acidic Wash Step4->Step5

Fig 1. Step-by-step operational workflow for handling lipophilic pyrazole-amines.

Spill Response and Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the irritant. Follow this chemically-driven remediation protocol, aligned with the National Research Council's [5].

Step 1: Isolation Immediately evacuate the immediate area. Allow the fume hood exhaust 5 minutes to clear localized aerosols before re-approaching.

Step 2: Don Emergency PPE Responders must upgrade to a P100 respirator and don fresh butyl rubber gloves over nitrile inner gloves.

Step 3: Containment Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, which can react with concentrated amines.

Step 4: Chemical Neutralization (The Causality) Because the compound is a basic amine with a lipophilic tail, it is poorly soluble in water but highly soluble in acidic solutions. Carefully spray the spill area with a dilute, weak acid (e.g., 5% citric acid or 1M HCl). This protonates the amine, converting it into a water-soluble, non-volatile ammonium salt, drastically reducing its dermal penetration capability.

Step 5: Collection and Validation Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Swab the cleaned surface with a pH test strip; a neutral pH (6-7) serves as a self-validating indicator that the basic amine has been completely neutralized and removed.

SpillResponse S1 Spill Detected Evacuate Area S2 Don Emergency PPE (P100 & Butyl Gloves) S1->S2 S3 Apply Inert Absorbent (Vermiculite) S2->S3 S4 Chemical Neutralization (5% Citric Acid) S3->S4 S5 Validation pH Strip Test (pH 6-7) S4->S5 S6 Disposal Incineration S5->S6

Fig 2. Spill response and chemical neutralization pathway for amine spills.

Disposal Logistics

  • Solid Waste: All contaminated PPE, weigh boats, and neutralized spill cleanup materials must be sealed in hazardous waste bags, double-bagged, and labeled as "Toxic Organic Amine Waste."

  • Liquid Waste: Aqueous washes containing the protonated amine salt must never be poured down the drain. Collect these in a designated halogen-free organic waste carboy for high-temperature incineration by an approved environmental vendor.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.134 - Respiratory Protection. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC).[Link]

Sources

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